BO-264
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGBYNVBFVRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of BO-264: A Potent and Orally Active TACC3 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Transforming Acidic Coiled-Coil protein 3 (TACC3) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in a wide array of human cancers and its critical role in mitotic spindle stability and cell division. This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of BO-264, a novel, highly potent, and orally bioavailable small molecule inhibitor of TACC3. We delve into the binding kinetics, cellular activity, and in vivo efficacy of this compound, presenting key quantitative data in structured tables. Detailed experimental protocols for target engagement and cellular assays are provided to enable replication and further investigation. Furthermore, we visualize the intricate TACC3 signaling pathway, the discovery workflow of this compound, and its mechanism of action through detailed diagrams, offering a multifaceted understanding of this promising anti-cancer agent.
Introduction
The fidelity of cell division is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. The mitotic spindle, a complex machinery of microtubules, orchestrates the accurate segregation of chromosomes into daughter cells. Transforming Acidic Coiled-Coil protein 3 (TACC3) is a key microtubule-associated protein that localizes to the centrosomes and mitotic spindle, playing a pivotal role in microtubule stabilization and the integrity of the spindle apparatus.[1][2] Elevated expression of TACC3 is observed in numerous malignancies, including breast, colon, lung, and ovarian cancers, and often correlates with poor prognosis and aggressive disease.[1][2][3] This makes TACC3 a highly attractive target for therapeutic intervention. This compound was identified through a rational drug design and screening approach as a potent and selective inhibitor of TACC3, demonstrating significant anti-tumor activity in preclinical models.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency and broad anti-cancer activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Method | Reference |
| IC50 | 188 nM | In vitro assay | [5][6][7] |
| Kd | 1.5 nM | Isothermal Titration Calorimetry (ITC) | [5][6][7] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| JIMT-1 | HER2+ | 190 | [5][8] |
| HCC1954 | HER2+ | 160 | [8] |
| MDA-MB-231 | Triple-Negative | 120 | [8] |
| MDA-MB-436 | Triple-Negative | 130 | [8] |
| CAL51 | Triple-Negative | 360 | [5][8] |
Table 3: In Vitro Activity of this compound in Cancer Cell Lines with FGFR3-TACC3 Fusion
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RT112 | Bladder Cancer | 0.3 | [5][7][8] |
| RT4 | Bladder Cancer | 3.66 | [5][7][8] |
Table 4: NCI-60 Human Tumor Cell Lines Screen (Select GI50 Values)
This compound exhibited remarkable anti-cancer activity against over 90% of the 60 human cancer cell lines in the NCI panel, with GI50 values less than 1 µM.[1][2][5]
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | < 1 | |
| K-562 | < 1 | |
| Non-Small Cell Lung Cancer | ||
| NCI-H460 | < 1 | |
| NCI-H522 | < 1 | |
| Colon Cancer | ||
| HCT-116 | < 1 | |
| HT29 | < 1 | |
| CNS Cancer | ||
| SF-268 | < 1 | |
| SNB-19 | < 1 | |
| Melanoma | ||
| LOX IMVI | < 1 | |
| MALME-3M | < 1 | |
| Ovarian Cancer | ||
| OVCAR-3 | < 1 | |
| IGROV1 | < 1 | |
| Renal Cancer | ||
| 786-0 | < 1 | |
| A498 | < 1 | |
| Prostate Cancer | ||
| PC-3 | < 1 | |
| DU-145 | < 1 | |
| Breast Cancer | ||
| MCF7 | < 1 | |
| MDA-MB-231 | < 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is utilized to identify and validate the interaction between a small molecule and its protein target.[1][2] The principle lies in the stabilization of the target protein by the ligand, rendering it less susceptible to proteolytic degradation.
-
Cell Lysate Preparation: JIMT-1 cells are lysed in M-PER buffer supplemented with protease and phosphatase inhibitors. The lysate is cleared by centrifugation.
-
Compound Incubation: The cell lysate is incubated with this compound (10 µM) or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Pronase is added to the lysates and incubated for 30 minutes at room temperature.
-
Western Blot Analysis: The reaction is stopped by adding SDS-PAGE loading buffer and heating. The samples are then resolved by SDS-PAGE and immunoblotted with an anti-TACC3 antibody. CDK4 is used as a non-target protein control.[1][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[1][2] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Cell Treatment: Intact JIMT-1 cells are treated with this compound (1 µM) or vehicle for 4 hours.
-
Thermal Challenge: The treated cells are heated at a range of temperatures (e.g., 45°C to 60°C) for 3 minutes, followed by rapid cooling on ice.
-
Lysis and Fractionation: Cells are lysed by freeze-thaw cycles. The soluble fraction (containing stabilized protein) is separated from the aggregated, denatured proteins by centrifugation.
-
Western Blot Analysis: The soluble fractions are analyzed by Western blot using an anti-TACC3 antibody to determine the amount of soluble TACC3 at each temperature.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to its target, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.[1][2]
-
Sample Preparation: Recombinant TACC3 protein and this compound are prepared in the same buffer (e.g., PBS).
-
Titration: A solution of TACC3 is titrated into a solution of this compound in the ITC instrument at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat changes associated with each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[5]
Cell Viability Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
Fixation and Staining: Cells are fixed with trichloroacetic acid (TCA) and then stained with SRB solution.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at 510 nm.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using xenograft models.[2][3][10]
-
Animal Models: Female athymic nude mice are used for xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., JIMT-1 breast cancer cells) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (e.g., 25 mg/kg, daily).[7]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis.
Visualizations: Signaling Pathways and Experimental Workflows
TACC3 Signaling Pathway in Mitosis
Caption: The TACC3 signaling pathway during mitosis, highlighting its role in spindle assembly.
Experimental Workflow for this compound Discovery and Characterization
Caption: The experimental workflow for the discovery and preclinical evaluation of this compound.
Mechanism of Action of this compound
Caption: The proposed mechanism of action for the TACC3 inhibitor this compound.
Conclusion
This compound is a novel and highly potent TACC3 inhibitor with broad-spectrum anti-cancer activity. Its ability to induce mitotic arrest, DNA damage, and apoptosis in cancer cells, coupled with its favorable oral bioavailability and in vivo efficacy, positions it as a promising candidate for further clinical development.[3][4] The detailed experimental protocols and data presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting TACC3 with novel inhibitors like this compound. The strong preclinical evidence warrants continued exploration of this compound as a potential new treatment modality for a variety of human cancers.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
BO-264: A Potent TACC3 Inhibitor Disrupting Mitotic Spindle Assembly for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule inhibitor BO-264, focusing on its mechanism of action as a direct inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3) and its profound impact on mitotic spindle assembly. TACC3 is a critical protein for microtubule stability and centrosome integrity, and its frequent upregulation in a wide range of cancers makes it a compelling therapeutic target.[1][2] this compound has emerged as a highly potent, orally active anti-cancer agent that induces spindle abnormalities and mitotic cell death, showing significant promise in preclinical studies.[1][3][4]
The Role of TACC3 in Mitotic Spindle Assembly
The fidelity of cell division is paramount for genomic stability, a process orchestrated by the mitotic spindle. TACC3 is a key microtubule-associated protein that localizes to the spindle poles and microtubules during mitosis.[5][6] Its primary functions include:
-
Microtubule Stabilization: TACC3 is essential for stabilizing kinetochore microtubules, the fibers responsible for attaching to and segregating chromosomes.[6]
-
Centrosome Integrity: It plays a crucial role in maintaining the integrity and function of centrosomes, the primary microtubule-organizing centers in animal cells.[1][2]
-
Complex Formation: Upon phosphorylation by the Aurora-A kinase, TACC3 forms a complex with clathrin and the microtubule polymerase ch-TOG. This complex crosslinks spindle microtubules, enhancing the stability of the entire spindle apparatus.[6]
Dysregulation and overexpression of TACC3 are common in many cancers, including aggressive subtypes of breast cancer, and are often associated with poor prognosis.[1][2] In cancer cells with centrosome amplification—a common feature of aggressive tumors—TACC3 is co-opted to help cluster these extra centrosomes, allowing the cell to evade multipolar divisions and subsequent cell death.[7] This makes TACC3 an attractive and specific target for anti-cancer therapeutics.
This compound: A Direct and Potent TACC3 Inhibitor
This compound is a novel chemotype identified through screening that directly binds to and inhibits the function of TACC3.[1][4] The direct interaction has been validated through multiple biochemical and biophysical assays, including Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the critical mitotic functions of TACC3. Its mechanism involves several key events:
-
Inhibition of TACC3 Localization: Treatment with this compound significantly reduces the localization of TACC3 to centrosomes during both interphase and mitosis.[1][2] This prevents TACC3 from performing its essential roles at the microtubule-organizing center.
-
Aberrant Spindle Formation: By inhibiting TACC3, this compound leads to the formation of defective and aberrant mitotic spindles in a dose-dependent manner.[1][7]
-
Induction of Mitotic Arrest: The presence of severe spindle defects activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1] This leads to a prolonged arrest in mitosis, as confirmed by the increased expression of markers like phosphorylated Histone H3 (Ser10) and the localization of BuBR1 to chromosomes.[1][3][8]
-
Promotion of Apoptosis and DNA Damage: If the spindle defects cannot be repaired, the prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), evidenced by the appearance of cleaved PARP.[1][3][8] This mitotic catastrophe is often accompanied by significant DNA damage.[1]
-
Targeting Centrosome Amplification: In cancer cells with extra centrosomes, TACC3 is crucial for clustering them into two functional poles to ensure a bipolar division. This compound's inhibition of TACC3 abrogates the TACC3-KIFC1 interaction, a key step in this clustering process.[7][9] This leads to centrosome de-clustering, multipolar spindle formation, and subsequent cell death, showing a particular vulnerability in highly aggressive cancers.[7][10]
Quantitative Data Presentation
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, including those with oncogenic FGFR3-TACC3 fusions.[1][8]
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Method | Reference |
| IC₅₀ (TACC3) | 188 nM | In vitro kinase assay | [8] |
| K_d_ (TACC3) | 1.5 nM | Isothermal Titration Calorimetry | [8] |
Table 2: Anti-proliferative Activity (IC₅₀/GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Fusion Status | IC₅₀ / GI₅₀ Value | Reference |
| JIMT-1 | Breast Cancer (HER2+) | None | 190 nM | [8] |
| HCC1954 | Breast Cancer (HER2+) | None | 160 nM | [8] |
| MDA-MB-231 | Breast Cancer (TNBC) | None | 120 nM | [8] |
| MDA-MB-436 | Breast Cancer (TNBC) | None | 130 nM | [8] |
| CAL51 | Breast Cancer (TNBC) | None | 360 nM | [8] |
| RT112 | Bladder Cancer | FGFR3-TACC3 | 0.3 µM | [3][8] |
| RT4 | Bladder Cancer | FGFR3-TACC3 | 3.66 µM | [3][8] |
| NCI-60 Panel | 9 Different Cancer Types | Various | ~90% have < 1 µM GI₅₀ | [1][2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability - Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for 72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping on absorbent paper and allow the plate to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[1][2]
-
Cell Treatment: Treat intact cells (e.g., JIMT-1) with this compound (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend the pellet in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 42°C to 65°C). Include an unheated control.
-
Cell Lysis: Lyse the cells immediately after heating using three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize protein concentrations using a BCA assay. Analyze the levels of soluble TACC3 by SDS-PAGE and Western blotting using a TACC3-specific antibody.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of soluble TACC3 versus temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Target Binding - Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by observing a small molecule's ability to protect its target from proteolysis.[1][2]
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., JIMT-1) in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors). Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate. To one aliquot, add this compound to the desired final concentration (e.g., 10 µM). To a control aliquot, add the equivalent volume of vehicle (DMSO). Incubate for 1 hour at room temperature with gentle rotation.
-
Protease Digestion: Add a broad-spectrum protease, such as Pronase, to both the treated and control lysates. The optimal protease concentration and digestion time must be determined empirically but is typically in the range of 1:100 to 1:1000 (protease:total protein) for 15-30 minutes at room temperature. Include a no-protease control.
-
Stopping Digestion: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Western Blotting: Analyze the samples via SDS-PAGE and Western blot using an antibody against TACC3.
-
Analysis: A stronger band for TACC3 in the this compound-treated sample compared to the vehicle-treated sample indicates that this compound binding conferred protection from proteolytic degradation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated mitotic disruption.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for validating this compound as a TACC3 inhibitor.
Logical Relationships of TACC3 Inhibition
Caption: Logical flow from TACC3 inhibition to cancer cell death.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. zellx.de [zellx.de]
- 7. researchgate.net [researchgate.net]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
The Core Apoptotic Pathway Induced by BO-264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the apoptotic pathway induced by BO-264, a potent and orally active inhibitor of the Transforming Acidic Coiled-Coil 3 (TACC3) protein. The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a detailed overview of the signaling cascades, quantitative data from key studies, and methodologies for relevant experiments.
Executive Summary
This compound is a novel small molecule that demonstrates significant anti-proliferative activity across a broad range of cancer cell lines, with particular efficacy in aggressive breast cancer subtypes and cancers harboring the FGFR3-TACC3 fusion protein.[1] Its primary mechanism of action is the direct inhibition of TACC3, a microtubule-associated protein crucial for mitotic spindle stability. This inhibition triggers a dual-pronged attack on cancer cell viability, culminating in apoptosis through two distinct but interconnected pathways: mitotic catastrophe and G1 cell cycle arrest. This guide will dissect these pathways, presenting the current understanding of how this compound leverages the cell's own machinery to induce programmed cell death.
Core Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis primarily through two mechanisms: disruption of mitotic progression and interference with interphase transcriptional regulation.
Mitotic Pathway: Spindle Assembly Checkpoint (SAC) Activation and Mitotic Catastrophe
The canonical pathway initiated by this compound begins with the inhibition of TACC3's function at the centrosomes and microtubules during mitosis.
-
TACC3 Inhibition : this compound directly binds to TACC3, preventing its localization to the centrosomes and its interaction with key partners.[2]
-
Spindle Defects : This disruption leads to the formation of aberrant and multipolar mitotic spindles.[2]
-
SAC Activation : The presence of defective spindle-kinetochore attachments activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This is evidenced by an increase in the phosphorylation of Histone H3 (Ser10), a marker for mitosis.[1]
-
Mitotic Catastrophe & DNA Damage : Prolonged mitotic arrest can lead to mitotic catastrophe. This process is associated with the accumulation of DNA double-strand breaks.[1]
-
Caspase-Dependent Apoptosis : The cellular stress and damage accumulated during mitotic arrest trigger the intrinsic apoptotic pathway. This is characterized by caspase activation, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The detection of cleaved PARP is a hallmark of this stage of apoptosis.[1]
Interphase Pathway: NuRD Complex Disruption and G1 Arrest
In addition to its mitotic role, TACC3 functions during interphase within the nucleus, where it interacts with the Nucleosome Remodeling and Deacetylase (NuRD) complex. This compound also disrupts this non-mitotic function.
-
Disruption of TACC3-NuRD Interaction : In the nucleus, TACC3 interacts with components of the NuRD complex, such as HDAC2 and MBD2. This interaction represses the transcription of key tumor suppressor genes. This compound treatment reduces the nuclear levels of TACC3 and its association with the NuRD complex.
-
Transcriptional Activation of Tumor Suppressors : The dissociation of TACC3 from the NuRD complex leads to the transcriptional activation of several tumor suppressor genes, including the CDK inhibitors p21 and p16, as well as pro-apoptotic factors like APAF1 (Apoptotic Peptidase Activating Factor 1) and DAPK1 (Death-Associated Protein Kinase 1).
-
G1 Cell Cycle Arrest : The upregulation of p21 and p16 leads to an arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase.
-
Induction of Apoptosis : The combination of G1 arrest and the upregulation of pro-apoptotic factors like APAF1 and DAPK1 contributes to the induction of apoptosis, often evidenced by an increase in cleaved PARP.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key inhibitory concentrations.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| JIMT-1 | HER2+ | 190 |
| HCC1954 | HER2+ | 160 |
| MDA-MB-231 | Triple-Negative | 120 |
| MDA-MB-436 | Triple-Negative | 130 |
| CAL51 | Triple-Negative | 360 |
| (Data sourced from multiple reports, including[1]) |
Table 2: IC50 Values of this compound in FGFR3-TACC3 Fusion-Positive Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RT112 | Bladder Cancer | 0.30 |
| RT4 | Bladder Cancer | 3.66 |
| (Data sourced from multiple reports, including[1]) |
Table 3: Growth Inhibition (GI50) from NCI-60 Panel
This compound exhibited potent anti-cancer activity against over 90% of the 60 human cancer cell lines in the NCI panel, with GI50 values less than 1 µM.[3]
Table 4: Induction of Apoptosis in JIMT-1 Cells
| Treatment | Duration | Apoptotic Cells (%) |
| Vehicle | 48 hours | 4.1 |
| This compound (500 nM) | 48 hours | 45.6 |
| (Data from Annexin V/PI staining assay, as reported in[1]) |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to investigate the effects of this compound.
Western Blotting for Apoptosis Markers
This protocol is for detecting key proteins indicative of mitotic arrest and apoptosis, such as phosphorylated Histone H3 (p-H3) and cleaved PARP.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., JIMT-1) at a suitable density. After 24 hours, treat with desired concentrations of this compound or vehicle (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE : Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in TBST (Tris-buffered saline with 0.1% Tween-20) containing 5% non-fat dry milk or BSA.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Rabbit anti-cleaved PARP (Asp214)
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection : After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis.
Methodology:
-
Cell Harvesting : Treat cells with this compound as described above. Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing : Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC).
-
Add 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Healthy cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a sophisticated, dual-mode inhibition of TACC3. By disrupting TACC3's critical functions in both mitosis and interphase, this compound effectively triggers robust cell death pathways. The mitotic inhibition leads to spindle defects and catastrophic cell division failure, while the interphase activity unleashes tumor-suppressive genes, culminating in cell cycle arrest and apoptosis. The quantitative data underscores its potency, particularly in cancers with TACC3 overexpression or specific genetic alterations like FGFR3-TACC3 fusion. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other TACC3 inhibitors, facilitating further research into this important anti-cancer target.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncogenic Fusion Protein FGFR3-TACC3 and its Potent Inhibitor BO-264: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of the Fibroblast Growth Factor Receptor 3 (FGFR3) gene with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) gene represents a significant oncogenic driver in a variety of solid tumors, including glioblastoma, bladder cancer, lung cancer, and cervical cancer.[1][2] This genetic aberration results in a constitutively active FGFR3-TACC3 fusion protein that promotes uncontrolled cell proliferation and tumor progression.[3][4] This technical guide provides an in-depth overview of the FGFR3-TACC3 fusion protein, its signaling pathways, and the promising therapeutic agent BO-264, a potent TACC3 inhibitor.[5][6]
The FGFR3-TACC3 Fusion Protein: A Constitutively Active Oncoprotein
The FGFR3-TACC3 fusion arises from a tandem duplication at chromosome 4p16.3, bringing the N-terminal portion of FGFR3, including its tyrosine kinase domain, into a frame with the C-terminal coiled-coil domain of TACC3.[1] This coiled-coil domain mediates dimerization of the fusion protein, leading to ligand-independent, constitutive activation of the FGFR3 kinase domain.[3]
This aberrant activation triggers downstream signaling cascades, primarily the RAS-MAPK pathway, and to some extent the PI3K/AKT and STAT pathways, driving cell proliferation and survival.[1][4] The fusion protein's kinase activity is essential for its oncogenic effects.[1] Furthermore, FGFR3-TACC3 has been shown to localize to mitotic spindle poles, leading to defects in chromosome segregation and aneuploidy, a hallmark of cancer.[4]
This compound: A Novel and Potent TACC3 Inhibitor
This compound is a highly potent and orally active small molecule inhibitor that directly targets TACC3.[7] Its interaction with TACC3 has been validated through various biochemical and cellular assays.[5][6] By inhibiting TACC3, this compound disrupts the function of the FGFR3-TACC3 fusion protein, leading to the inhibition of downstream signaling pathways.[7]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Disruption of Mitosis: It induces a spindle assembly checkpoint-dependent mitotic arrest, leading to aberrant spindle formation and ultimately apoptosis.[5][7]
-
Induction of DNA Damage: Treatment with this compound results in DNA damage in cancer cells.[5][8]
-
Inhibition of Signaling: this compound has been shown to decrease the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway activated by FGFR3-TACC3.[7][8]
-
Reduced Centrosomal Localization of TACC3: The inhibitor significantly decreases the localization of TACC3 to the centrosomes during both interphase and mitosis.[5][6]
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those harboring the FGFR3-TACC3 fusion.[5][7]
| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| FGFR3-TACC3 Fusion Positive | |||
| RT112 | Urinary Bladder Cancer | IC50: 0.3 µM | [7][8] |
| RT4 | Urinary Bladder Cancer | IC50: 3.66 µM | [7][8] |
| Breast Cancer | |||
| JIMT-1 | HER2+ Breast Cancer | IC50: 190 nM | [7][8] |
| HCC1954 | HER2+ Breast Cancer | IC50: 160 nM | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50: 120 nM | [7][8] |
| MDA-MB-436 | Triple-Negative Breast Cancer | IC50: 130 nM | [7][8] |
| CAL51 | Triple-Negative Breast Cancer | IC50: 360 nM | [7][8] |
| NCI-60 Panel | |||
| 9 Cancer Types | Various | GI50: < 1 µM for ~90% of cell lines | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound and the FGFR3-TACC3 fusion.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity.
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 3 days).[5]
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with Tris base.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) to determine cell density.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TACC3, p-ERK1/2, β-actin).[5]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is used to identify the protein target of a small molecule.
-
Protein Extraction: Prepare cell lysates.[9]
-
Drug Incubation: Incubate the protein extracts with the small molecule (this compound) or a vehicle control.[9]
-
Protease Digestion: Subject the samples to limited proteolysis. The binding of the drug is expected to stabilize the target protein (TACC3) and make it less susceptible to digestion.
-
Western Blot Analysis: Analyze the digestion products by Western blotting using an antibody against the putative target protein (TACC3). A more intact band in the drug-treated sample compared to the control indicates binding.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is another method to confirm drug-target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the drug (this compound) or vehicle.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. Drug binding stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction and Analysis: Lyse the cells (if treated intact) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble target protein (TACC3) at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd).
-
Sample Preparation: Prepare purified TACC3 protein and a solution of this compound.
-
Titration: Inject small aliquots of the this compound solution into the protein solution in the ITC calorimeter cell.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[5]
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Implant human cancer cells (e.g., breast or colon cancer cell lines) subcutaneously into immunocompromised or immunocompetent mice.[5][6]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Drug Administration: Administer this compound orally to the mice at a specified dose and schedule.[5]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice to assess toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations: Signaling Pathways and Experimental Workflows
FGFR3-TACC3 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. FGFR3-TACC3 fusion in solid tumors: mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
The TACC3 Inhibitor BO-264: A Comprehensive Technical Guide on its Impact on Microtubule Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
BO-264 is a potent and selective small molecule inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a key regulator of microtubule stability and centrosome integrity.[1][2] Upregulated in a wide array of human cancers, TACC3 represents a promising therapeutic target.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on microtubule stability. It includes a compilation of its cytotoxic activity across various cancer cell lines, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is tightly regulated by a host of microtubule-associated proteins (MAPs). TACC3 is a crucial MAP that localizes to the centrosome and spindle microtubules during mitosis, where it plays a pivotal role in microtubule nucleation, stabilization, and the proper functioning of the mitotic spindle.[3] Dysregulation of TACC3 expression is a common feature in many cancers and is often associated with aggressive tumor phenotypes and poor prognosis.[2]
This compound has emerged as a novel, orally active TACC3 inhibitor with significant anti-neoplastic properties.[4] By directly binding to TACC3, this compound disrupts its function, leading to profound effects on microtubule-dependent processes, ultimately culminating in cancer cell death.[2][5] This document serves as a technical resource, consolidating the current knowledge on the effects of this compound on microtubule stability and providing practical information for researchers in the field.
Mechanism of Action: Disruption of Microtubule Stability via TACC3 Inhibition
This compound exerts its effect on microtubule stability through the direct inhibition of TACC3. Several biochemical assays, including Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC), have confirmed the direct binding of this compound to TACC3.[2][5] This interaction disrupts the critical functions of TACC3 in maintaining microtubule dynamics, leading to a cascade of events that compromise cellular integrity.
The inhibition of TACC3 by this compound has been shown to block the interaction between TACC3 and Kinesin Family Member C1 (KIFC1), a motor protein involved in the clustering of extra centrosomes in cancer cells with centrosome amplification.[6][7] This disruption leads to the formation of multipolar spindles and the activation of the Spindle Assembly Checkpoint (SAC).[6] The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. Its activation in response to this compound-induced spindle defects arrests the cell cycle in mitosis, ultimately triggering apoptotic cell death.[2][6]
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: Signaling pathway of this compound-induced mitotic arrest.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a broad range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 190 | [4] |
| HCC1954 | Breast Cancer | 160 | [4] |
| MDA-MB-231 | Breast Cancer | 120 | [4] |
| MDA-MB-436 | Breast Cancer | 130 | [4] |
| CAL51 | Breast Cancer | 360 | [4] |
| RT112 | Bladder Cancer (FGFR3-TACC3) | 300 | [4] |
| RT4 | Bladder Cancer (FGFR3-TACC3) | 3660 | [4] |
Table 2: GI50 Values of this compound in the NCI-60 Cancer Cell Line Panel
This compound exhibited significant anti-proliferative activity in the NCI-60 human cancer cell line panel, with approximately 90% of the cell lines showing a GI50 value of less than 1 µM.[2][8]
| Cancer Type | GI50 Range (µM) |
| Leukemia | 0.1 - 1 |
| Non-Small Cell Lung | 0.1 - 1 |
| Colon | 0.1 - 1 |
| CNS | 0.1 - 1 |
| Melanoma | 0.1 - 1 |
| Ovarian | 0.1 - 1 |
| Renal | 0.1 - 1 |
| Prostate | 0.1 - 1 |
| Breast | 0.1 - 1 |
Note: The GI50 values are presented as a range as the specific values for each of the 60 cell lines are extensive. For detailed information, refer to the primary publication.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on microtubule stability and cancer cell viability.
In Vitro Tubulin Polymerization Assay (Generic Protocol)
This assay directly measures the effect of a small molecule inhibitor on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound (stock solution in DMSO)
-
Positive control for polymerization inhibition (e.g., Nocodazole, Colchicine)
-
Positive control for polymerization enhancement (e.g., Paclitaxel)
-
Pre-chilled 96-well microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Thaw purified tubulin on ice.
-
Prepare the complete Tubulin Polymerization Buffer and keep it on ice.
-
Prepare serial dilutions of this compound and control compounds in the polymerization buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate on ice, add the diluted compounds.
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[1]
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
The rate of polymerization is determined from the slope of the linear phase of the curve.
-
The extent of polymerization is the plateau of the curve.
-
Calculate the IC50 value by plotting the percentage of inhibition of polymerization against the logarithm of the inhibitor concentration.[9]
Cell Viability Assay (SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
Western Blotting for Mitotic Arrest Markers
This protocol is used to detect changes in the expression of proteins indicative of mitotic arrest.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for the evaluation of this compound.
Logical Relationship of this compound's Core Mechanism
Caption: Logical relationship of this compound's core mechanism.
Conclusion
This compound is a promising anti-cancer agent that effectively disrupts microtubule stability through the targeted inhibition of TACC3. This action leads to catastrophic mitotic spindle defects, cell cycle arrest, and apoptosis in cancer cells. The potent and broad-spectrum activity of this compound, coupled with its oral bioavailability, underscores its potential for further development as a novel cancer therapeutic. The information provided in this technical guide offers a comprehensive overview for researchers and drug development professionals interested in the biology of TACC3 and the therapeutic potential of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Preclinical Profile of BO-264: A Potent and Orally Bioavailable TACC3 Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data available for BO-264, a novel and highly potent small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). TACC3 is a protein frequently overexpressed in a wide range of human cancers, where it plays a crucial role in microtubule stabilization and centrosome integrity during mitosis.[1][2][3] Its dysregulation is linked to tumor aggressiveness and poor prognosis, making it an attractive therapeutic target.[1][2][4] this compound has emerged as a promising anti-cancer agent, demonstrating significant activity in both in vitro and in vivo preclinical models.[1][2][4]
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting the function of the TACC3 protein.[1][2][3] This interaction has been validated through multiple biochemical and cellular assays.[1][2][3] The inhibition of TACC3 by this compound disrupts critical mitotic processes, leading to spindle assembly checkpoint (SAC)-dependent mitotic arrest, aberrant spindle formation, DNA damage, and ultimately, apoptosis in cancer cells.[1][5][6] Notably, this compound also effectively inhibits the oncogenic FGFR3-TACC3 fusion protein, a known driver in various malignancies.[1][2][5]
Signaling Pathway and Cellular Consequences of TACC3 Inhibition by this compound
Quantitative In Vitro Efficacy
This compound has demonstrated superior antiproliferative activity across a range of cancer cell lines, particularly in aggressive breast cancer subtypes, when compared to other reported TACC3 inhibitors.[1][2] Its potency is highlighted by low nanomolar IC50 and GI50 values.
Table 1: In Vitro Cell Viability (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| JIMT-1 | HER2+ | 190[5][6] |
| HCC1954 | HER2+ | 160[5][6] |
| MDA-MB-231 | Basal-like | 120[5][6] |
| MDA-MB-436 | Basal-like | 130[5][6] |
| CAL51 | Basal-like | 360[5][6] |
Table 2: In Vitro Cell Viability (IC50) of this compound in FGFR3-TACC3 Fusion-Positive Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RT112 | Bladder Cancer | 0.3[5][6] |
| RT4 | Bladder Cancer | 3.66[5][6] |
Table 3: Apoptosis Induction in JIMT-1 Cells
| Treatment | Duration | Apoptotic Cells (%) |
| Vehicle | 48 hours | 4.1[5] |
| This compound (500 nM) | 48 hours | 45.6[5] |
This compound also showed remarkable broad-spectrum anti-cancer activity in the National Cancer Institute's NCI-60 panel, with approximately 90% of the 60 human cancer cell lines exhibiting GI50 values of less than 1 µM.[1][2][4] Importantly, this compound displays negligible cytotoxicity against normal, non-cancerous breast cells.[1][2][7]
In Vivo Efficacy and Safety
The anti-tumor activity of this compound has been confirmed in multiple mouse models, where oral administration of the compound led to significant tumor growth inhibition and increased survival.
Table 4: In Vivo Efficacy of Orally Administered this compound
| Cancer Model | Mouse Strain | Dosage | Outcome |
| JIMT-1 Xenograft | Female Nude Mice | 25 mg/kg daily | Significant suppression of tumor growth.[5] |
| Breast Cancer Syngeneic | Immunocompetent | Not Specified | Significantly impaired tumor growth and increased survival.[1][2] |
| Colon Cancer Syngeneic | Immunocompetent | Not Specified | Significantly impaired tumor growth and increased survival.[1][2] |
Crucially, these in vivo studies reported no major toxicity, with no significant body weight loss or organ toxicity observed in the treated mice.[4][5][6]
Key Experimental Protocols
The preclinical evaluation of this compound involved a series of robust biochemical and cell-based assays to validate its target engagement, mechanism of action, and anti-cancer efficacy.
Experimental Workflow for Preclinical Evaluation
Methodologies
-
Drug Affinity Responsive Target Stability (DARTS): This method was used to confirm the direct interaction between this compound and the TACC3 protein in cell extracts.[1][3][8] It leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.
-
Cellular Thermal Shift Assay (CETSA): CETSA was employed to validate the binding of this compound to TACC3 within intact cells.[1][3] The assay is based on the concept that a drug-bound protein will have an altered thermal denaturation profile compared to the unbound protein when heated.
-
Isothermal Titration Calorimetry (ITC): ITC was utilized to provide quantitative thermodynamic data on the binding affinity between this compound and TACC3, determining parameters such as the binding constant (Kd).[1][2][3]
-
Sulforhodamine B (SRB) Assay: This colorimetric assay was the primary method for assessing cell viability and generating dose-response curves to calculate IC50 and GI50 values.[1] It measures cell density based on the staining of total cellular protein.
-
NCI-60 Anticancer Drug Screening: this compound was evaluated against the NCI's panel of 60 human cancer cell lines, representing nine different cancer types, to assess its broad-spectrum anti-tumor activity.[1]
-
Colony Formation Assay: This long-term assay was used to determine the effect of this compound on the ability of single cancer cells to proliferate and form colonies, providing insight into its cytostatic or cytotoxic effects over an extended period.[1]
-
Western Blot Analysis: This technique was used to measure the levels of specific proteins to elucidate the mechanism of action. Key proteins analyzed include markers for mitotic arrest (e.g., p-Histone H3), apoptosis (e.g., cleaved PARP), and FGFR signaling (e.g., ERK1/2 phosphorylation).[5][6]
-
Annexin V/PI Staining: This flow cytometry-based method was used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[5]
-
Animal Models (Xenograft and Syngeneic): To evaluate in vivo efficacy, human cancer cells (xenograft) or mouse cancer cells (syngeneic) were implanted into immunocompromised or immunocompetent mice, respectively.[1][2][4] Tumor growth was monitored following oral administration of this compound, and overall survival and toxicity were assessed.[1][2][4]
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer therapeutic. It is a highly potent, orally bioavailable TACC3 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its efficacy has been demonstrated across a broad range of cancer cell lines and, importantly, in in vivo models of aggressive breast and colon cancer, where it was well-tolerated. The selective targeting of cancer cells while sparing normal cells, combined with its efficacy against oncogenic fusion proteins, positions this compound as a promising candidate for further clinical investigation.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 4. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
BO-264: A Comprehensive Technical Guide for Researchers
An in-depth analysis of the potent and selective TACC3 inhibitor, BO-264, detailing its chemical properties, biological activity, and experimental protocols relevant to drug discovery and development.
Introduction
This compound is a novel, highly potent, and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3).[1][2][3] Identified as a promising anti-cancer agent, this compound demonstrates significant anti-proliferative activity across a broad range of cancer cell lines.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies associated with this compound, intended for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a structurally distinct chemotype.[1][3] Its core structure consists of a methoxyphenyl-isoxazole amine moiety linked to a morpholinopyrimidine group.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine | [1][3] |
| Synonyms | BO 264, BO264 | [3] |
| CAS Number | 2408648-20-2 | [3] |
| Molecular Formula | C18H19N5O3 | [3][5] |
| Molecular Weight | 353.38 g/mol | [2][3] |
| Exact Mass | 353.1488 | [3] |
| SMILES | COC1=CC=C(C2=NOC(NC3=NC(N4CCOCC4)=NC=C3)=C2)C=C1 | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO | [2][3] |
| Log D (pH 7.4) | 2.3 | [1] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of TACC3, a protein frequently overexpressed in various cancers and implicated in the regulation of microtubule stability and centrosome integrity.[4][6] It also specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[2][7]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TACC3) | 188 nM | Cell-free assay | [2][3] |
| Kd (TACC3) | 1.5 nM | Cell-free assay | [2][3] |
| GI50 (JIMT-1) | 232 nM | Breast Cancer | [1] |
| IC50 (JIMT-1) | 190 nM | Breast Cancer | [7] |
| IC50 (HCC1954) | 160 nM | Breast Cancer | [7] |
| IC50 (MDA-MB-231) | 120 nM | Breast Cancer | [7] |
| IC50 (MDA-MB-436) | 130 nM | Breast Cancer | [7] |
| IC50 (CAL51) | 360 nM | Breast Cancer | [7] |
| IC50 (RT112) | 0.3 µM | FGFR3-TACC3 fusion | [7] |
| IC50 (RT4) | 3.66 µM | FGFR3-TACC3 fusion | [7] |
The primary mechanism of action of this compound involves the inhibition of TACC3, leading to a cascade of cellular events that culminate in cancer cell death. This process includes the induction of spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and apoptosis.[2][3] The inhibition of TACC3 disrupts microtubule stability, leading to aberrant spindle formation during mitosis. This triggers the SAC, halting the cell cycle in mitosis and ultimately leading to programmed cell death.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process.[4] A generalized workflow is presented below. For detailed reagents and conditions, refer to the cited literature.
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50) or cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
Assay: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.[1][4]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 or GI50 value using non-linear regression analysis.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 12 days) to allow for colony formation.[1]
-
Staining: Fix the colonies with a solution like methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Western Blot Analysis for Target Engagement and Pathway Modulation
Objective: To confirm the binding of this compound to TACC3 and to analyze the downstream effects on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., TACC3, p-Histone H3 (Ser10), cleaved PARP, p-ERK1/2). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised or immunocompetent mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group, while the control group receives a vehicle.[4]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[1]
Conclusion
This compound is a promising TACC3 inhibitor with potent anti-cancer activity demonstrated in a wide range of preclinical models. Its well-defined chemical structure, favorable physicochemical properties, and clear mechanism of action make it an attractive candidate for further development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in the ongoing effort to develop novel cancer therapies.
References
- 1. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of BO-264: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of BO-264, a novel and highly potent inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). The data presented herein is collated from preclinical studies and demonstrates the significant antitumor potential of this compound across various cancer models, highlighting its mechanism of action and providing detailed experimental methodologies for key assays.
Core Efficacy Data
This compound has demonstrated significant and broad-spectrum antitumor activity in both in vitro and in vivo preclinical models. Its efficacy is attributed to its direct inhibition of TACC3, a protein frequently overexpressed in a wide range of cancers and correlated with poor prognosis.[1][2][3]
Quantitative In Vivo Efficacy
Oral administration of this compound has been shown to significantly impair tumor growth and improve survival in both immunocompromised and immunocompetent mouse models of breast and colon cancer, without signs of major toxicity.[1][2][3]
Table 1: In Vivo Efficacy of this compound in a JIMT-1 Xenograft Model
| Parameter | Vehicle Control | This compound (25 mg/kg) |
| Animal Model | Female Nude Mice | Female Nude Mice |
| Cell Line | JIMT-1 (HER2+ Breast Cancer) | JIMT-1 (HER2+ Breast Cancer) |
| Tumor Implantation | Mammary Fat Pad | Mammary Fat Pad |
| Treatment Regimen | Daily Oral Gavage | Daily Oral Gavage |
| Study Duration | 3-4 weeks | 3-4 weeks |
| Tumor Growth | Progressive | Significant Suppression [1][4] |
| Body Weight Change | No significant change | No significant loss[1][4] |
| Observed Toxicity | - | No major organ toxicity reported[4][5] |
In Vitro Antiproliferative Activity
This compound exhibits potent antiproliferative activity across a wide range of cancer cell lines, proving superior to other reported TACC3 inhibitors like SPL-B and KHS101.[1][6]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (nM) |
| JIMT-1 | Breast Cancer | HER2+ | 190[5] |
| HCC1954 | Breast Cancer | HER2+ | 160[5] |
| MDA-MB-231 | Breast Cancer | Triple-Negative | 120[5] |
| MDA-MB-436 | Breast Cancer | Triple-Negative | 130[5] |
| CAL51 | Breast Cancer | Triple-Negative | 360[5] |
| RT112 | Urinary Bladder Cancer | FGFR3-TACC3 Fusion | 300[4][5] |
| RT4 | Urinary Bladder Cancer | FGFR3-TACC3 Fusion | 3660[4][5] |
This compound also demonstrated remarkable anticancer activity in the National Cancer Institute's NCI-60 human cancer cell line panel, with GI50 values of less than 1 µM in over 90% of the cell lines, which represent nine different types of cancer.[1][2][3]
Mechanism of Action
This compound functions as a direct inhibitor of TACC3, a protein crucial for microtubule stability and centrosome integrity during cell division.[1][2] The inhibition of TACC3 by this compound disrupts these processes, leading to mitotic catastrophe and cancer cell death.
The key molecular events following TACC3 inhibition by this compound include:
-
Mitotic Arrest: this compound induces a spindle assembly checkpoint (SAC)-dependent mitotic arrest.[2][4]
-
Apoptosis and DNA Damage: The mitotic arrest subsequently leads to apoptosis (programmed cell death) and DNA damage.[2][4] In JIMT-1 cells, treatment with 500 nM this compound for 48 hours increased the apoptotic cell fraction from 4.1% to 45.6%.[4][5]
-
Aberrant Spindle Formation: The drug causes the formation of abnormal mitotic spindles.[1]
-
Inhibition of FGFR3-TACC3 Fusion: this compound effectively inhibits the function of the oncogenic FGFR3-TACC3 fusion protein found in various solid tumors.[1][4] This inhibition leads to a decrease in ERK1/2 phosphorylation, a downstream marker of FGFR signaling.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vivo Xenograft Study
This protocol outlines the methodology used to assess the in vivo antitumor efficacy of this compound in a breast cancer xenograft model.[1]
Materials and Methods:
-
Cell Culture: JIMT-1 human breast cancer cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Female athymic nude mice are used for this study.
-
Tumor Implantation: A suspension of JIMT-1 cells is injected into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow. Tumor volume is measured regularly using calipers.
-
Treatment Initiation: When tumors reach a volume of approximately 90-100 mm³, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a dose of 25 mg/kg daily. The control group receives a vehicle solution.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the 3-4 week treatment period. At the end of the study, tumor growth inhibition is calculated, and a survival analysis may be performed. Organs can be harvested for toxicity assessment.
Target Engagement Assays
Several biochemical and cellular assays were utilized to confirm the direct binding of this compound to TACC3.
1. Drug Affinity Responsive Target Stability (DARTS):
-
Principle: This method is based on the principle that the binding of a small molecule to a protein can protect the protein from proteolysis.
-
Protocol:
-
Prepare protein extracts from JIMT-1 cells.
-
Incubate the extracts with either this compound (10 µM) or a vehicle control.
-
Subject the samples to limited proteolysis using a protease like pronase.
-
Stop the digestion and analyze the protein samples by Western blot using an antibody specific for TACC3.
-
A higher amount of intact TACC3 in the this compound-treated sample compared to the control indicates binding and protection.[7]
-
2. Cellular Thermal Shift Assay (CETSA):
-
Principle: This assay leverages the fact that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.
-
Protocol:
-
Treat intact JIMT-1 cells with this compound or a vehicle.
-
Heat the cell lysates at various temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble TACC3 remaining at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples confirms target engagement in a cellular context.[1]
-
3. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat change that occurs when a ligand binds to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Protocol:
-
A solution of purified TACC3 protein is placed in the sample cell of the calorimeter.
-
A solution of this compound is placed in the injection syringe.
-
The this compound solution is titrated into the TACC3 solution in small increments.
-
The heat released or absorbed upon binding is measured after each injection.
-
The resulting data is fit to a binding model to calculate the binding parameters. This compound was found to have a Kd of 1.5 nM for TACC3.[4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
BO-264: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
BO-264 is a novel, orally active, and potent small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a protein frequently overexpressed in a variety of human cancers and is associated with disease progression, making it an attractive therapeutic target.[3][4] Preclinical studies have demonstrated that this compound exhibits broad-spectrum anti-tumor activity by inducing mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][5] This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound, along with detailed experimental methodologies and a visual representation of its mechanism of action.
Introduction
This compound has emerged as a promising anti-cancer drug candidate due to its potent and selective inhibition of TACC3.[3][5] It has shown superior anti-proliferative activity compared to other existing TACC3 inhibitors, particularly in aggressive breast cancer subtypes.[3][5] A key aspect of its preclinical development is the thorough characterization of its safety and toxicity profile. This document synthesizes the available in vitro and in vivo data to provide a detailed understanding of the toxicological properties of this compound.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects across a broad range of cancer cell lines while showing negligible impact on non-cancerous cells.[3][5]
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | GI50 (µM) | Reference |
| JIMT-1 | Breast Cancer | 190 | < 1 | |
| HCC1954 | Breast Cancer | 160 | < 1 | [6] |
| MDA-MB-231 | Breast Cancer | 120 | < 1 | [6] |
| MDA-MB-436 | Breast Cancer | 130 | < 1 | [6] |
| CAL51 | Breast Cancer | 360 | < 1 | [6] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 300 | Not Reported | [2][6] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3660 | Not Reported | [2][6] |
| NCI-60 Panel | Various | Not Reported | < 1 in >90% of cell lines | [1][3] |
In Vivo Safety and Toxicology
Preclinical in vivo studies in mouse models have indicated that this compound is well-tolerated at therapeutic doses.[1][2]
Acute and Sub-chronic Toxicity
In a study involving female nude mice bearing JIMT-1 xenografts, daily oral administration of this compound at 25 mg/kg for 3-4 weeks did not result in any significant signs of toxicity.[1][2]
Table 2: Summary of In Vivo Toxicity Observations
| Parameter | Observation | Conclusion | Reference |
| Body Weight | No significant body weight loss observed during the treatment period. | Well-tolerated at the tested dose. | [1][2] |
| Organ Toxicity | Histological analysis (H&E staining) of major organs (spleen, kidney, brain, liver, and lungs) showed no apparent organ toxicity. | No observable organ damage at the therapeutic dose. | [1][2] |
| General Health | No major signs of toxicity were reported in immunocompromised or immunocompetent mouse models. | Favorable in vivo safety profile. | [3][5] |
No quantitative LD50 data is currently available in the public domain.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting TACC3.[1][3] This inhibition disrupts the normal function of TACC3 in microtubule stability and centrosome integrity during mitosis.[2][3]
The key downstream effects of TACC3 inhibition by this compound include:
-
Induction of Spindle Assembly Checkpoint (SAC)-dependent mitotic arrest. [1][7]
-
Formation of aberrant mitotic spindles. [6]
-
Reduction of centrosomal localization of TACC3.
-
In cancer cells harboring the FGFR3-TACC3 fusion protein, this compound also decreases ERK1/2 phosphorylation , indicating an inhibition of the FGFR signaling pathway.[1][2]
Caption: this compound inhibits TACC3 and the FGFR3-TACC3 fusion protein.
Experimental Protocols
NCI-60 Cell Line Screening
This compound was evaluated for its anti-proliferative activity across the NCI-60 panel of human tumor cell lines.[1]
-
Cell Seeding: Cells were seeded into 96-well plates.
-
Treatment: After 24 hours, cells were treated with this compound at five 10-fold dilutions ranging from 10 nM to 100 µM for 48 hours.
-
Cytotoxicity Assessment: The Sulforhodamine B (SRB) assay was used to determine cell viability.
-
Data Analysis: GI50 (50% growth inhibition), total growth inhibition, and lethal dose concentration inducing 50% cell death were calculated.[1]
In Vivo Tumor Xenograft and Toxicity Study
-
Animal Model: Female nude mice were used.
-
Tumor Implantation: JIMT-1 breast cancer cells were injected into the mammary fat pad.
-
Treatment Initiation: Treatment began when tumors reached a volume of 90-100 mm³.
-
Dosing: this compound was administered orally at 25 mg/kg daily for 3-4 weeks.[1][2]
-
Monitoring: Tumor volume and body weight were monitored throughout the study.
-
Toxicity Assessment: At the end of the study, major organs were collected for histological analysis using Hematoxylin and Eosin (H&E) staining to evaluate for any signs of organ toxicity.[1]
Caption: Experimental workflow for the in vivo efficacy and toxicity study of this compound.
Conclusion
The available preclinical data for this compound suggests a promising safety and toxicity profile. The compound is orally active and well-tolerated in mouse models at doses that achieve significant anti-tumor efficacy.[1][2][3] No major organ toxicities or significant body weight loss were observed in these studies.[1][2] While these findings are encouraging, further comprehensive toxicology studies, including dose-range finding studies to determine the maximum tolerated dose (MTD) and formal pharmacokinetic and toxicokinetic analyses, are warranted to fully characterize the safety profile of this compound and support its advancement into clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
BO-264 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a member of the TACC family of proteins that plays a crucial role in microtubule stability and centrosome integrity, processes that are often dysregulated in cancer.[2][3] Elevated levels of TACC3 have been observed in various cancers, making it an attractive therapeutic target.[2] this compound has demonstrated broad-spectrum antitumor activity by inducing mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][2] It is particularly effective against cancer cells harboring the FGFR3-TACC3 fusion protein.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture-based assays.
Mechanism of Action
This compound primarily functions by inhibiting TACC3, a protein essential for the proper function of the mitotic spindle during cell division.[2][3] Inhibition of TACC3 by this compound leads to aberrant spindle formation, which in turn activates the Spindle Assembly Checkpoint (SAC).[1][4] Prolonged SAC activation results in mitotic arrest, followed by DNA damage and eventual apoptotic cell death.[1][2][4]
Furthermore, in cancer cells with the FGFR3-TACC3 fusion protein, this compound has been shown to decrease the phosphorylation of ERK1/2, a key downstream effector in the FGFR signaling pathway.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target/Fusion | IC50/GI50 (nM) | Reference |
| JIMT-1 | Breast Cancer (HER2+) | High TACC3 | 190 | [1][2] |
| HCC1954 | Breast Cancer | - | 160 | [1][2] |
| MDA-MB-231 | Breast Cancer (TNBC) | - | 120 | [1][2] |
| MDA-MB-436 | Breast Cancer | - | 130 | [1][2] |
| CAL51 | Breast Cancer | - | 360 | [1][2] |
| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 300 | [1][2] |
| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 3660 | [1][2] |
| NCI-60 Panel | Various (9 subpanels) | - | < 1000 | [1][3] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TNBC: Triple-Negative Breast Cancer.
Table 2: Experimental Conditions for Apoptosis Induction by this compound
| Cell Line | Concentration (nM) | Incubation Time (hours) | Assay | Observed Effect | Reference |
| JIMT-1 | 500 | 48 | Annexin V/PI Staining | Increase in apoptotic cells from 4.1% to 45.6% | [1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization solution (e.g., DMSO or SDS for MTT; 10 mM Tris base for SRB)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50/GI50 value using appropriate software.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol provides a method to quantify apoptosis and necrosis following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., JIMT-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM for JIMT-1 cells) or vehicle control.
-
Incubate for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are early apoptotic.
-
Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
Annexin V-FITC negative, PI positive cells are necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Storage and Handling
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For stock solutions prepared in DMSO, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] The stability of the stock solution at -80°C is reported to be up to 6 months.[1]
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and cell lines. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for BO-264 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3)[1][2]. TACC3 is a microtubule-associated protein that plays a crucial role in mitotic spindle assembly and stability.[3] Upregulation of TACC3 is observed in various cancers, making it an attractive therapeutic target.[3][4][5] this compound exerts its anti-cancer effects by inducing mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][3][4] It has shown broad-spectrum anti-tumor activity and is notably more potent than other reported TACC3 inhibitors.[4][6] this compound also specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[1][2] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cells.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| JIMT-1 | Breast Cancer | IC50 | 190 nM | [1][3] |
| HCC1954 | Breast Cancer | IC50 | 160 nM | [1][3] |
| MDA-MB-231 | Breast Cancer | IC50 | 120 nM | [1][3] |
| MDA-MB-436 | Breast Cancer | IC50 | 130 nM | [1][3] |
| CAL51 | Breast Cancer | IC50 | 360 nM | [1][3] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | IC50 | 0.3 µM | [1][3] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | IC50 | 3.66 µM | [1][3] |
| NCI-60 Panel | Various | GI50 | < 1 µM for ~90% of cell lines | [4][5][6] |
Table 2: Key Biochemical and Cellular Effects of this compound
| Parameter | Cell Line | Concentration | Time | Effect | Reference |
| Apoptosis (Annexin V/PI) | JIMT-1 | 500 nM | 48 hours | Increase from 4.1% to 45.6% | [1] |
| ERK1/2 Phosphorylation | RT112 | 500 nM | 24 hours | Decreased | [1] |
| Mitotic Arrest (p-Histone H3) | JIMT-1 | Not specified | Not specified | Increased | [1][3] |
| Apoptosis (Cleaved PARP) | JIMT-1 | Not specified | Not specified | Increased | [3] |
| TACC3 Binding (Kd) | - | - | - | 1.5 nM | [1][2] |
| TACC3 Inhibition (IC50) | - | - | - | 188 nM | [1][2] |
Signaling Pathway and Mechanism of Action
This compound directly binds to and inhibits TACC3, disrupting its function in stabilizing the mitotic spindle. This leads to aberrant spindle formation and activation of the Spindle Assembly Checkpoint (SAC), resulting in mitotic arrest. Prolonged mitotic arrest triggers DNA damage and ultimately leads to apoptosis (programmed cell death). In cancer cells harboring the FGFR3-TACC3 fusion protein, this compound also inhibits the downstream signaling of the fusion protein, as evidenced by decreased ERK1/2 phosphorylation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate IC50/GI50 values. The SRB assay is a colorimetric assay that measures total protein content, which is proportional to cell number.
Caption: Workflow for the SRB cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for exponential growth for the duration of the experiment (typically 5,000-20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the bound dye. Place on a shaker for 10 minutes.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50/GI50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with the desired concentration of this compound (e.g., 500 nM) or vehicle for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing colonies to form. Change the medium containing the compound every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.
-
Washing and Drying: Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot Analysis for Key Markers
This protocol is for detecting changes in protein expression and phosphorylation states, such as p-Histone H3 (Ser10), cleaved PARP, and p-ERK1/2.
Caption: General workflow for Western blot analysis.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-cleaved PARP, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Immunofluorescence for Spindle Formation
This protocol allows for the visualization of mitotic spindles to assess abnormalities induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or vehicle for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature.
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Mounting: Wash the coverslips and mount them onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for aberrant spindle structures, such as multipolar spindles, in this compound-treated cells compared to the bipolar spindles in control cells.
Conclusion
This compound is a promising anti-cancer agent that targets TACC3, a key protein in cell division. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of this compound on cancer cell lines. These experiments will help to further elucidate the mechanism of action of this compound and to identify cancer types that are most sensitive to this novel TACC3 inhibitor.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Application Notes and Protocols for BO-264 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), in various mouse models of cancer. The protocols are compiled from published research to guide the design and execution of in vivo efficacy and tolerability studies.
Introduction
This compound is a small molecule inhibitor that targets TACC3, a protein frequently overexpressed in a wide range of human cancers and associated with poor prognosis. By inhibiting TACC3, this compound disrupts mitotic spindle assembly, leading to mitotic arrest, DNA damage, and ultimately apoptosis in cancer cells.[1] It has also been shown to specifically block the function of the oncogenic FGFR3-TACC3 fusion protein.[1] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity of this compound with a favorable safety profile.[1][2]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of TACC3. This disruption of TACC3 function leads to aberrant spindle formation and mitotic arrest, which is dependent on the Spindle Assembly Checkpoint (SAC).[1] This cellular state triggers DNA damage and programmed cell death (apoptosis).[1] Furthermore, in cancer cells harboring the FGFR3-TACC3 fusion protein, this compound treatment has been shown to decrease the phosphorylation of ERK1/2, a key downstream effector in the FGFR signaling pathway.[1]
Caption: Signaling pathway of this compound action.
Data Presentation: In Vivo Dosage and Efficacy
The following tables summarize the quantitative data from key preclinical studies of this compound in mouse models.
Table 1: Summary of this compound Monotherapy Dosage and Efficacy in Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Tumor Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Breast Cancer | JIMT-1 | Female Nude Mice | Xenograft | 25 mg/kg, daily | Oral | 3-4 weeks | Significant suppression of tumor growth | [1] |
| Breast Cancer | MDA-MB-231 | Not Specified | Xenograft | 75 mg/kg, twice daily | Oral (p.o.) | Not Specified | Significant tumor growth inhibition | |
| Colon Cancer | Not Specified | Immunocompetent Mice | Not Specified | Not Specified | Oral | Not Specified | Significantly impaired tumor growth |
Table 2: Summary of this compound Combination Therapy Dosage and Efficacy
| Cancer Type | Combination Agent | Mouse Strain | Tumor Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| HER2+ Breast Cancer | T-DM1 | Not Specified | Not Specified | 50 mg/kg, daily | Not Specified | Not Specified | Enhanced anti-tumor response |
Table 3: Tolerability of this compound in Mouse Models
| Dosage | Mouse Strain | Observation | Outcome | Reference |
| 25 mg/kg, daily | Female Nude Mice | Body weight, organ toxicity | No significant body weight loss or organ toxicity | [1] |
| Not Specified | Immunocompromised and Immunocompetent Mice | General health | Well-tolerated with no major toxicity |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse models, based on published literature.
Protocol 1: Orthotopic Breast Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on the growth of human breast cancer xenografts in immunodeficient mice.
Materials:
-
This compound
-
Vehicle for oral administration (Note: The specific vehicle for this compound has not been explicitly detailed in the primary literature. A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to perform vehicle formulation and stability testing prior to in vivo studies.)
-
JIMT-1 human breast cancer cells
-
Female immunodeficient mice (e.g., Nude mice), 6-8 weeks old
-
Matrigel
-
Cell culture medium (e.g., DMEM)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture JIMT-1 cells according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest JIMT-1 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 4 x 10^6 cells per 100 µL.
-
Anesthetize the mice and implant 100 µL of the cell suspension into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 25 mg/kg) with the chosen vehicle.
-
Administer this compound or vehicle control to the respective groups of mice daily via oral gavage.
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Observe the animals for any signs of distress or adverse reactions.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Optionally, collect major organs (e.g., liver, kidney, spleen) for histological analysis (H&E staining) to assess any potential organ toxicity.
-
Caption: Experimental workflow for this compound in vivo study.
Conclusion
This compound has demonstrated promising preclinical anti-tumor activity at well-tolerated doses in mouse models of breast and colon cancer. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of TACC3 inhibition. Further studies are warranted to explore the pharmacokinetics, pharmacodynamics, and full spectrum of anti-cancer activity of this compound to support its clinical development.
References
BO-264 Administration in Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), in preclinical xenograft models. This compound has demonstrated significant anti-tumor activity across a range of cancer types, particularly those with TACC3 upregulation or FGFR3-TACC3 fusion proteins.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting TACC3, a protein crucial for microtubule stability and centrosome integrity during cell division.[2] Inhibition of TACC3 by this compound leads to several downstream effects, including:
-
Mitotic Arrest: this compound induces a spindle assembly checkpoint (SAC)-dependent mitotic arrest, halting cell division.[3][2]
-
Spindle Abnormalities: The compound causes the formation of aberrant mitotic spindles.[1][4]
-
DNA Damage and Apoptosis: The disruption of mitosis ultimately leads to DNA damage and programmed cell death (apoptosis).[3][2][4]
-
Inhibition of FGFR3-TACC3 Fusion Protein: In cancer cells harboring the oncogenic FGFR3-TACC3 fusion, this compound specifically blocks the function of this fusion protein and decreases downstream signaling, such as ERK1/2 phosphorylation.[1][3]
The targeted action of this compound on TACC3, which is frequently overexpressed in various cancers, makes it a promising therapeutic agent with a favorable toxicity profile, showing minimal effects on non-cancerous cells.[2][5][6]
In Vitro Efficacy of this compound
This compound has shown potent anti-proliferative activity across a wide range of human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes |
| JIMT-1 | HER2+ Breast Cancer | 190 | High TACC3 protein expression.[3][6] |
| HCC1954 | HER2+ Breast Cancer | 160 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120 | |
| MDA-MB-436 | Triple-Negative Breast Cancer | 130 | |
| CAL51 | Triple-Negative Breast Cancer | 360 | |
| RT112 | Urinary Bladder Cancer | 300 | Harbors FGFR3-TACC3 fusion protein.[3][4] |
| RT4 | Urinary Bladder Cancer | 3660 | Harbors FGFR3-TACC3 fusion protein.[3][4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
In Vivo Xenograft Studies
Oral administration of this compound has been shown to significantly inhibit tumor growth and improve survival in various xenograft and syngeneic mouse models with no major reported toxicity.[1][2][5]
Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line / Tumor Type | Administration Route | Dosage Regimen | Outcome |
| Nude Mice (female) | JIMT-1 (Breast Cancer) | Oral | 25 mg/kg | Significant delay in tumor growth.[1][7] |
| Immunocompromised Mice | Breast Cancer Xenografts | Oral | Not specified | Suppressed tumor growth and prolonged survival.[5][8] |
| Immunocompromised Mice | MDA-MB-231 (Breast Cancer) | Oral | Not specified | Significant reduction in tumor growth.[9] |
| Immunocompromised Mice | TNBC PDX (TM01278) | Oral | Not specified | Significant reduction in tumor growth.[9] |
| Syngeneic Mice | Colon Cancer | Oral | Not specified | Significantly impaired tumor growth and increased survival.[1][5] |
PDX: Patient-Derived Xenograft.
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with this compound. These should be adapted based on the specific cell line, animal model, and experimental goals.
Cell Culture and Preparation for Implantation
-
Cell Line Maintenance: Culture cancer cell lines (e.g., JIMT-1, MDA-MB-231) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Resuspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice until injection.
Xenograft Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (Width^2 x Length) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 90-100 mm³).[1][7]
-
This compound Administration
-
Drug Formulation: Prepare this compound for oral administration. The specific vehicle used for solubilization should be determined based on the compound's properties (e.g., corn oil, 0.5% methylcellulose).
-
Dosage and Schedule: Based on published data, a starting dose of 25 mg/kg administered orally can be used for breast cancer xenografts.[1] The dosing schedule (e.g., daily, every other day) should be optimized for the specific model.
-
Administration: Administer the this compound formulation or vehicle control to the respective groups of mice via oral gavage.
-
Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[7]
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on other predefined criteria. At the endpoint, tumors can be excised for further analysis (e.g., histology, western blotting).
Visualized Pathways and Workflows
Signaling Pathway of this compound Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 6. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of BO-264: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). This compound is a valuable tool for cancer research, particularly in studies involving mitotic arrest, DNA damage, and apoptosis.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Formal Name | 3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine | |
| CAS Number | 2408648-20-2 | [1] |
| Molecular Formula | C18H19N5O3 | [1] |
| Formula Weight | 353.40 g/mol | [1] |
| Purity | >98% | [1] |
| Formulation | Powder | [1] |
| Solubility | Soluble in DMSO (up to at least 25 mg/mL); Insoluble in water and ethanol.[1][2] | |
| log D (7.4) | 2.3 |
Preparation of this compound Stock Solutions
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
2.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the this compound powder vial and anhydrous DMSO to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound (Formula Weight: 353.4 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 3.53 mg, add 1 mL of DMSO.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
2.3. Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 month[3] |
| -80°C | Up to 6 months[3] |
Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of TACC3, a protein crucial for microtubule stability and centrosome integrity.[1][4] Inhibition of TACC3 by this compound leads to aberrant spindle formation, which activates the Spindle Assembly Checkpoint (SAC).[3][5] This results in mitotic arrest, subsequent DNA damage, and ultimately, apoptosis.[3][5][6] this compound has also been shown to decrease the phosphorylation of ERK1/2, a marker for activated FGFR signaling.[3][6]
Caption: this compound Signaling Pathway.
Experimental Protocols and Applications
This compound has demonstrated broad-spectrum antitumor activity and is a valuable tool for various in vitro and in vivo studies.
4.1. In Vitro Applications
This compound has shown potent anti-proliferative activity in a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| JIMT-1 | Breast Cancer | 190 nM (IC50) | [3][6] |
| HCC1954 | Breast Cancer | 160 nM (IC50) | [6] |
| MDA-MB-231 | Breast Cancer | 120 nM (IC50) | [6] |
| MDA-MB-436 | Breast Cancer | 130 nM (IC50) | [6] |
| CAL51 | Breast Cancer | 360 nM (IC50) | [6] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 0.3 µM (IC50) | [3][6] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3.66 µM (IC50) | [3][6] |
| NCI-60 Panel | Various | < 1 µM (GI50) for >90% of cell lines | [7][3] |
4.1.1. Cell Viability Assay (Example using JIMT-1 cells)
-
Cell Seeding: Seed JIMT-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Treat the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
4.1.2. Western Blot Analysis for Apoptosis and Mitotic Arrest
-
Cell Treatment: Treat cells (e.g., JIMT-1) with this compound (e.g., 500 nM) for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against markers of apoptosis (e.g., cleaved PARP) and mitotic arrest (e.g., phospho-Histone H3 (Ser10)). Use an appropriate loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
4.2. In Vivo Applications
This compound is orally active and has demonstrated significant tumor growth suppression in mouse xenograft models.[2][3]
4.2.1. Preparation of this compound for Oral Administration
For in vivo studies, a specific formulation is often required to ensure bioavailability.
-
Prepare a clarified DMSO stock solution of this compound (e.g., 71 mg/mL).[2]
-
Add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[2]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[2]
-
Add 500 µL of ddH2O to bring the total volume to 1 mL.[2]
-
This mixed solution should be used immediately.[2]
4.2.2. Example In Vivo Study
In a study using female nude mice with JIMT-1 xenografts, daily oral administration of this compound (25 mg/kg) for 3-4 weeks resulted in significant suppression of tumor growth without causing significant body weight loss or organ toxicity.[3]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
Application Notes and Protocols for BO-264 Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of BO-264, a potent and specific inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), on breast cancer cell lines. This document includes quantitative data on its anti-proliferative activity, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets TACC3, a protein frequently overexpressed in various cancers, including aggressive subtypes of breast cancer like Triple-Negative Breast Cancer (TNBC) and HER2-positive breast cancer.[1][2] TACC3 plays a crucial role in microtubule stability and the integrity of the centrosome during mitosis.[1][3] Inhibition of TACC3 by this compound disrupts these processes, leading to mitotic arrest, DNA damage, and ultimately, apoptosis in cancer cells.[1][4] Notably, this compound has demonstrated superior anti-proliferative activity compared to other TACC3 inhibitors and exhibits minimal cytotoxicity against normal breast cells.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various breast cancer cell lines using the Sulforhodamine B (SRB) assay after 72 hours of treatment.
| Cell Line | Breast Cancer Subtype | IC50 (nM) | Reference |
| JIMT-1 | HER2+ | 190 | [3][5] |
| HCC1954 | HER2+ | 160 | [3][5] |
| MDA-MB-231 | Triple-Negative (TNBC) | 120 | [3][5] |
| MDA-MB-436 | Triple-Negative (TNBC) | 130 | [3][5] |
| CAL51 | Triple-Negative (TNBC) | 360 | [3][5] |
Table 2: Effect of this compound on Apoptosis in JIMT-1 Cells
The percentage of apoptotic cells was quantified using an Annexin V/PI staining assay followed by flow cytometry after treating JIMT-1 cells with 500 nM this compound for 48 hours.
| Treatment | Apoptotic Cells (%) | Reference |
| Vehicle Control | 4.1 | [5] |
| This compound (500 nM) | 45.6 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits TACC3, leading to mitotic and interphase defects in breast cancer cells.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for evaluating the in vitro effects of this compound on breast cancer cell lines.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is used to determine the cytotoxic effects of this compound on adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., JIMT-1, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Fix the cells by gently adding 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 500 nM) for 48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization, centrifuge, and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine (B1666218), 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound (e.g., 0.25 and 0.5 µM for 24-48 hours).
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (see Table 3 for suggested dilutions).
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the signal using an ECL reagent and an imaging system.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Suggested Dilution | Host Species | Vendor (Example) |
| TACC3 | 1:1000 | Rabbit | Abcam (ab138262) |
| p21 Waf1/Cip1 | 1:1000 | Rabbit | Cell Signaling (2947) |
| p16 INK4a | 1:1000 | Rabbit | Cell Signaling (82172) |
| CDK2 | 1:1000 | Rabbit | Cell Signaling (18048) |
| Cyclin D1 | 1:1000 | Rabbit | Cell Signaling (2978) |
| Phospho-Rb (Ser807/811) | 1:1000 | Rabbit | Cell Signaling (9308) |
| Cleaved PARP (Asp214) | 1:1000 | Rabbit | Cell Signaling (5625) |
| Phospho-Histone H3 (Ser10) | 1:1000 | Rabbit | Cell Signaling (9701) |
| β-Actin (Loading Control) | 1:5000 | Mouse | Santa Cruz (sc-47778) |
| Note: Optimal antibody dilutions should be determined experimentally. |
Immunofluorescence Staining
This protocol is used to visualize the subcellular localization of TACC3 and γ-tubulin to assess spindle formation and centrosome integrity.
Materials:
-
Breast cancer cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibodies (see Table 4)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound (e.g., 5 µM for 24 hours).
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips on microscope slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Table 4: Recommended Primary Antibodies for Immunofluorescence
| Target Protein | Suggested Dilution | Host Species | Vendor (Example) |
| TACC3 | 1:200 - 1:500 | Mouse | Santa Cruz (sc-376883) |
| γ-tubulin | 1:500 - 1:1500 | Rabbit | Abcam (ab11317) |
| Note: Optimal antibody dilutions should be determined experimentally. |
References
Application Notes and Protocols for BO-264 in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a microtubule-associated protein crucial for maintaining microtubule stability and centrosome integrity, and it is frequently overexpressed in a wide range of cancers, including breast, lung, and prostate cancer, as well as hepatocellular carcinoma.[1] Elevated TACC3 levels are often associated with poor prognosis, making it a compelling therapeutic target.[3][4] this compound exerts its anticancer effects by inducing spindle abnormalities, leading to mitotic arrest, DNA damage, and ultimately, apoptosis.[1][2][5] These application notes provide detailed protocols for utilizing this compound to induce and analyze apoptosis in cancer cell lines.
Mechanism of Action
This compound directly binds to TACC3, inhibiting its function.[3][6] This disruption of TACC3 leads to several downstream cellular events culminating in apoptosis. The primary mechanism involves the destabilization of the mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC).[2][5] Prolonged SAC activation results in mitotic arrest, a state that, if not resolved, triggers DNA damage and initiates the apoptotic cascade.[5] Key indicators of this compound-induced apoptosis include the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in the population of Annexin V-positive cells.[1][2] In some contexts, particularly in cells with FGFR3-TACC3 fusion proteins, this compound has also been shown to decrease the phosphorylation of ERK1/2, a key component of the FGFR signaling pathway.[1][5]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
The following tables summarize the cytotoxic activity of this compound against various cancer cell lines.
Table 1: IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| JIMT-1 | HER2+ | 190[1][2] |
| HCC1954 | HER2+ | 160[1][2] |
| MDA-MB-231 | Triple-Negative | 120[1][2] |
| MDA-MB-436 | Triple-Negative | 130[1][2] |
| CAL51 | Triple-Negative | 360[1][2] |
Table 2: IC50 Values for this compound in Cell Lines with FGFR3-TACC3 Fusion
| Cell Line | Cancer Type | IC50 (µM) |
| RT112 | Bladder Cancer | 0.3[1][2] |
| RT4 | Bladder Cancer | 3.66[1][2] |
Table 3: Growth Inhibition (GI50) of this compound in NCI-60 Cell Line Panel
| Cancer Type | GI50 Value |
| Various (9 different types) | < 1 µM for ~90% of cell lines[3][5] |
Table 4: Induction of Apoptosis by this compound
| Cell Line | Treatment | Outcome |
| JIMT-1 | 500 nM this compound for 48 hours | Increase in apoptotic cells from 4.1% to 45.6% (Annexin V/PI staining)[1][2] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cells.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) stock, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 500 nM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins, such as cleaved PARP.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.
Immunofluorescence for Spindle Visualization
This protocol allows for the visualization of mitotic spindle abnormalities induced by this compound.
Materials:
-
Glass coverslips in culture dishes
-
This compound stock solution
-
Paraformaldehyde (PFA) or cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound to induce spindle defects.
-
Fixation: Fix the cells with 4% PFA for 10 minutes or cold methanol for 5 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with anti-α-tubulin antibody for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for aberrant spindle formation in this compound treated cells compared to controls.
In Vivo Studies
This compound has demonstrated significant anti-tumor activity in vivo.[1] In mouse xenograft models, oral administration of this compound has been shown to suppress tumor growth without causing significant toxicity, as indicated by stable body weight and lack of organ damage.[1][5] A typical in vivo study might involve the daily oral administration of 25 mg/kg this compound for 3-4 weeks.[7]
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell lines, particularly those with high TACC3 expression. The protocols outlined in these application notes provide a framework for researchers to investigate the apoptotic effects of this compound and to further elucidate its mechanism of action. The provided data and methodologies can serve as a valuable resource for the development of novel cancer therapeutics targeting the TACC3 pathway.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. bosterbio.com [bosterbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. kumc.edu [kumc.edu]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Studies of BO-264, a TACC3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3). The protocols outlined below cover key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound in cancer models.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets TACC3, a protein frequently overexpressed in a wide range of human cancers and associated with poor prognosis.[1][2] TACC3 plays a critical role in microtubule stability and centrosome integrity, which are essential for proper mitotic spindle assembly and cell division.[1][3] this compound has demonstrated broad-spectrum antitumor activity by inducing mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][4] It is particularly effective in aggressive breast cancer subtypes and in cancers harboring the oncogenic FGFR3-TACC3 fusion protein.[1][5]
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of TACC3. This leads to a cascade of cellular events, including:
-
Disruption of Mitotic Spindle Assembly: Inhibition of TACC3 by this compound leads to aberrant spindle formation.[4][5]
-
Mitotic Arrest: The defective spindle assembly activates the Spindle Assembly Checkpoint (SAC), causing cells to arrest in mitosis.[1][4]
-
DNA Damage and Apoptosis: Prolonged mitotic arrest ultimately triggers DNA damage and programmed cell death (apoptosis).[3][4]
-
Inhibition of FGFR Signaling: In cancer cells with the FGFR3-TACC3 fusion protein, this compound treatment has been shown to decrease the phosphorylation of ERK1/2, a key downstream effector of the FGFR signaling pathway.[4][5]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various human cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines [3][4]
| Cell Line | Subtype | IC50 (nM) |
| JIMT-1 | HER2+ | 190 |
| HCC1954 | HER2+ | 160 |
| MDA-MB-231 | Basal | 120 |
| MDA-MB-436 | Basal | 130 |
| CAL51 | Basal | 360 |
Table 2: IC50 Values of this compound in Cell Lines with FGFR3-TACC3 Fusion [3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| RT112 | Urinary Bladder Cancer | 0.3 |
| RT4 | Urinary Bladder Cancer | 3.66 |
Table 3: GI50 Values of this compound in the NCI-60 Human Cancer Cell Line Panel [1][5]
| Parameter | Value |
| Percentage of cell lines with GI50 < 1 µM | > 90% |
| Cancer Types Represented | 9 different subpanels |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the effect of this compound on cell viability by measuring the total cellular protein content.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure exponential growth during the experiment and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: SRB cell viability assay workflow.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 500 nM) for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on the FGFR signaling pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells (e.g., RT112) with this compound (e.g., 500 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Protocol 4: Immunofluorescence Staining for Spindle Formation
This protocol visualizes the effect of this compound on mitotic spindle formation.
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on slides with antifade medium and visualize under a fluorescence microscope.
Protocol 5: In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female nude mice)
-
Cancer cell line (e.g., JIMT-1)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 JIMT-1 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle daily via oral gavage for 3-4 weeks.[4]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Caption: In vivo tumor xenograft study workflow.
Advanced Protocols for Target Validation
To confirm the direct interaction between this compound and TACC3, several biochemical and biophysical methods can be employed.[1]
-
Drug Affinity Responsive Target Stability (DARTS): This method assesses whether the binding of this compound to TACC3 protects it from proteolytic degradation.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of TACC3 in intact cells upon binding to this compound.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the binding affinity, stoichiometry, and thermodynamic parameters of the this compound-TACC3 interaction.
Detailed protocols for these advanced techniques can be found in specialized literature and should be adapted for the specific experimental setup.[1]
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for BO-264 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a member of the transforming acidic coiled-coil family of proteins that plays a critical role in microtubule stability and centrosome integrity, and its overexpression is associated with a variety of cancers, making it an attractive therapeutic target.[3] this compound has demonstrated broad-spectrum antitumor activity by inducing spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and apoptosis.[1][2][3][4] Notably, this compound is also effective against cancers harboring the FGFR3-TACC3 fusion protein, an oncogenic driver in several malignancies.[1][2][4] These characteristics make this compound a valuable tool for cancer research and a promising candidate for drug development, particularly for use in high-throughput screening (HTS) campaigns to identify novel anticancer agents.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound across a range of human cancer cell lines. This data is essential for designing high-throughput screening experiments and for interpreting the results.
| Cell Line | Cancer Type | Target/Fusion | Parameter | Value | Reference |
| JIMT-1 | Breast Cancer (HER2+) | TACC3 | IC50 | 190 nM | [1][3] |
| HCC1954 | Breast Cancer (HER2+) | TACC3 | IC50 | 160 nM | [1][3] |
| MDA-MB-231 | Breast Cancer (Basal) | TACC3 | IC50 | 120 nM | [1][3] |
| MDA-MB-436 | Breast Cancer (Basal) | TACC3 | IC50 | 130 nM | [1][3] |
| CAL51 | Breast Cancer (Basal) | TACC3 | IC50 | 360 nM | [1][3] |
| RT112 | Bladder Cancer | FGFR3-TACC3 | IC50 | 0.3 µM | [1][3] |
| RT4 | Bladder Cancer | FGFR3-TACC3 | IC50 | 3.66 µM | [1][3] |
| NCI-60 Panel | Various | TACC3 | GI50 | < 1 µM for ~90% of cell lines | [5][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by targeting TACC3. In normal cell division, TACC3 is crucial for the proper function of the mitotic spindle. In cancer cells, particularly those with TACC3 overexpression or the FGFR3-TACC3 fusion, this pathway is dysregulated, leading to uncontrolled proliferation. This compound's inhibition of TACC3 disrupts the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[4][5]
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify or characterize cytotoxic compounds like this compound involves several key stages, from assay development to hit validation. The following diagram illustrates a standard workflow.
Detailed Protocol: High-Throughput Cell Viability Screening using Sulforhodamine B (SRB) Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of small molecule libraries to assess cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete medium.
-
For primary screening, a single high concentration may be used. For dose-response curves, a range of concentrations is prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates four times by submerging them in a container of slow-running tap water.
-
Remove excess water by gently tapping the plates on a paper towel and allow them to air-dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
-
For dose-response experiments, plot the percentage of growth inhibition against the log of the compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent TACC3 inhibitor with significant potential in cancer research and drug discovery. The provided data, signaling pathway information, and detailed protocols offer a comprehensive resource for researchers and scientists to effectively utilize this compound in high-throughput screening and further investigate its therapeutic potential. The methodologies outlined can be adapted for various cancer cell lines and HTS platforms to identify and characterize novel anticancer compounds.
References
Application Notes and Protocols for Measuring BO-264 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] TACC3 is a microtubule-associated protein that plays a critical role in mitotic spindle assembly, microtubule stability, and centrosome integrity.[1][3] Upregulation of TACC3 is observed in a wide range of cancers and is often associated with poor prognosis.[1][3][4] this compound exerts its anti-cancer effects by directly binding to TACC3, leading to spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and ultimately, apoptosis.[1][2][5] This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound targets TACC3, which is crucial for the proper functioning of the mitotic spindle. Inhibition of TACC3 by this compound disrupts microtubule stability, leading to aberrant spindle formation. This activates the Spindle Assembly Checkpoint (SAC), causing cells to arrest in mitosis. Prolonged mitotic arrest can lead to DNA damage and subsequent programmed cell death (apoptosis).[1][2][4] In cancer cells harboring the FGFR3-TACC3 fusion protein, this compound also inhibits downstream signaling, such as the ERK1/2 pathway.[2][6]
Caption: Mechanism of action of this compound targeting TACC3.
Part 1: In Vitro Efficacy Assessment
A series of in vitro assays can be employed to determine the efficacy of this compound in cancer cell lines.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.[7][8][9]
Data Presentation: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Fusion Status | GI50 / IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer (HER2+) | - | 190 | [2][6] |
| HCC1954 | Breast Cancer | - | 160 | [6] |
| MDA-MB-231 | Breast Cancer (TNBC) | - | 120 | [6] |
| MDA-MB-436 | Breast Cancer (TNBC) | - | 130 | [6] |
| CAL51 | Breast Cancer | - | 360 | [6] |
| RT112 | Bladder Cancer | FGFR3-TACC3 | 300 | [2][6] |
| RT4 | Bladder Cancer | FGFR3-TACC3 | 3660 | [2][6] |
| MCF-12A | Normal Breast | - | >10,000 | [5] |
GI50: Growth Inhibition 50; IC50: Inhibitory Concentration 50. Values are approximate and may vary between studies.
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from methods used to assess this compound's effect on cell viability.[4][10]
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50/IC50 values using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to grow into a colony.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Fixation and Staining: When colonies are visible, wash the wells with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Imaging: Wash the plates with water to remove excess stain and allow them to air dry. Scan or photograph the plates.
-
Quantification: Count the number of colonies (typically >50 cells) manually or using software like ImageJ.[5]
Apoptosis Assay
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis induced by this compound.[2][6]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 500 nM) or vehicle for 48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive population indicates drug-induced apoptosis.[6]
Mitotic Arrest and DNA Damage Analysis
The efficacy of this compound can be confirmed by observing its effects on the cell cycle and cellular integrity.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: General workflow for in vitro efficacy testing of this compound.
Part 2: In Vivo Efficacy Assessment
Xenograft and syngeneic mouse models are crucial for evaluating the anti-tumor activity and tolerability of this compound in a living organism.[1][3]
Data Presentation: In Vivo Tumor Growth Inhibition
| Model | Cancer Type | Treatment | Outcome | Reference |
| Xenograft (Nude Mice) | Breast Cancer (JIMT-1) | This compound (25 mg/kg, oral, daily) | Significant reduction in tumor growth and weight | [5] |
| Syngeneic (BALB/c) | Colon Cancer | This compound (oral administration) | Significantly impaired tumor growth, increased survival | [1] |
| Xenograft (Nude Mice) | Breast Cancer (MDA-MB-231) | This compound (75 mg/kg, oral, twice daily) | Significant suppression of tumor growth | [2][11] |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 JIMT-1 cells) into the mammary fat pad or flank of immunocompromised mice (e.g., nude mice).[5][11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.[2][5]
-
Efficacy Evaluation:
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.[5]
-
Pharmacodynamics: Collect tumors for biomarker analysis (e.g., Western blotting for p-H3, immunohistochemistry for Ki67) to confirm target engagement.
-
Caption: Workflow for in vivo xenograft studies of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the TACC3 inhibitor, this compound. These methods, ranging from initial in vitro cell viability screens to in vivo tumor growth inhibition studies, will enable researchers to characterize the anti-cancer activity of this compound and elucidate its mechanism of action. Consistent data from these assays have shown that this compound is a promising anti-cancer agent with potent activity against a variety of cancer models, particularly those with TACC3 upregulation or FGFR3-TACC3 fusions.[1][3][4]
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. news-medical.net [news-medical.net]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
BO-264: Application Notes and Protocols for Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a potent and orally bioavailable small molecule inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), a protein frequently overexpressed in various malignancies, including colon cancer.[1][2] TACC3 plays a crucial role in microtubule stability, centrosome integrity, and proper mitotic spindle assembly.[2][3] Its dysregulation is linked to genomic instability and tumorigenesis. This compound has emerged as a promising therapeutic candidate due to its demonstrated preclinical anti-tumor activity in colon cancer models.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in colon cancer research.
Mechanism of Action in Colon Cancer
This compound exerts its anti-cancer effects by directly targeting TACC3.[2] The inhibition of TACC3 by this compound disrupts the mitotic spindle assembly, leading to a cascade of events that culminate in cancer cell death. In colon cancer cells, this process involves:
-
Mitotic Arrest: this compound treatment induces a spindle assembly checkpoint-dependent mitotic arrest, causing cells to accumulate in the G2/M phase of the cell cycle.[1][4]
-
DNA Damage: The prolonged mitotic arrest triggers DNA damage within the cancer cells.[1]
-
Apoptosis: Ultimately, the accumulation of cellular stress and DNA damage leads to the induction of apoptosis (programmed cell death).[1][4]
-
Inhibition of FGFR3-TACC3 Fusion Protein: this compound is also effective against cancers harboring the FGFR3-TACC3 fusion protein, an oncogenic driver in some solid tumors.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 188 nM | [4] |
| Kd | 1.5 nM | [4] |
Table 2: Anti-proliferative Activity of this compound in NCI-60 Cancer Cell Line Panel
| Parameter | Result | Reference |
| GI50 Value | < 1 µM in ~90% of cell lines | [2] |
Table 3: Apoptosis Induction in JIMT-1 Breast Cancer Cells (as a reference for mechanism)
| Treatment | % Apoptotic Cells | Reference |
| Control | 4.1% | [3] |
| This compound (500 nM) | 45.6% | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Colon Cancer Cells
Caption: Mechanism of action of this compound in colon cancer cells.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methodologies used in the preclinical evaluation of TACC3 inhibitors.[1]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in colon cancer cell lines.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, CT-26)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Seed colon cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on proteins involved in mitotic arrest and apoptosis.
Materials:
-
Colon cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Histone H3 (Ser10), anti-cleaved PARP, anti-TACC3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model of colon cancer.[1][2]
Objective: To assess the in vivo anti-tumor activity, tolerability, and survival benefit of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Colon cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject colon cancer cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
A separate cohort of mice can be used for survival analysis, where the endpoint is humane euthanasia due to tumor burden or morbidity.
Conclusion
This compound is a promising TACC3 inhibitor with significant preclinical activity against colon cancer. The provided application notes and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound in this malignancy. The detailed methodologies will aid in the design and execution of experiments to explore its mechanism of action and in vivo efficacy.
References
Troubleshooting & Optimization
BO-264 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BO-264, a potent TACC3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is soluble in DMSO at concentrations up to at least 25 mg/mL.[1] One supplier indicates solubility in DMSO up to 71 mg/mL (200.91 mM).[2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is considered to have low aqueous solubility and is reported to be insoluble in water and PBS (pH 7.2).[2][4][6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, for example, 10 mM or up to 71 mg/mL.[2][3] Ensure the powder is fully dissolved.
Q4: How long can I store the this compound stock solution?
A4: this compound solutions in DMSO may be stored at -20°C for up to 3 months.[1] Another source suggests storage at -80°C for 6 months or -20°C for 1 month.[7]
Q5: How do I prepare working solutions for in vitro cell culture experiments?
A5: For in vitro experiments, the DMSO stock solution should be further diluted with an appropriate aqueous buffer or cell culture medium to the final desired concentration.[1] It is important to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells (typically ≤0.5%).
Q6: Are there established formulations for in vivo animal studies?
A6: Yes, for oral administration in animal models, several formulations have been described. One formulation involves a mixture of DMSO, PEG300, Tween80, and ddH2O.[2] Another option is a suspension in corn oil.[2] A homogeneous suspension using CMC-NA has also been mentioned.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | This compound has low aqueous solubility.[2][6] The final concentration in the aqueous solution may be too high. | - Increase the proportion of the organic co-solvent if the experimental design allows. - For in vivo formulations, consider using vehicles like PEG300, Tween80, or corn oil to improve solubility and stability.[2] - Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified.[7] |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture, which reduces the solubility of this compound.[2] | - Use fresh, anhydrous (moisture-free) DMSO.[2] - Ensure the this compound powder is dry. |
| Inconsistent experimental results. | - Improper storage of stock solutions leading to degradation. - Precipitation of the compound in the working solution. | - Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7] - Prepare working solutions fresh for each experiment.[7] - Visually inspect working solutions for any signs of precipitation before use. |
Quantitative Solubility Data
| Solvent | Concentration | Reference |
| DMSO | up to at least 25 mg/mL | [1] |
| DMSO | 71 mg/mL (200.91 mM) | [2] |
| DMSO | 10 mM | [3] |
| DMSO | 1 mg/mL | [4] |
| DMF | 10 mg/mL | [4] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2][4] |
| PBS (pH 7.2) | Insoluble | [4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weigh out the required amount of this compound powder (Molecular Weight: 353.38 g/mol ).[2]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[1][7]
In Vivo Formulation (for Oral Administration)
Formulation 1: PEG300/Tween80/ddH2O [2]
-
Start with a clarified stock solution of this compound in DMSO (e.g., 71 mg/mL).
-
For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[2]
Formulation 2: Corn Oil [2]
-
Start with a clarified stock solution of this compound in DMSO (e.g., 71 mg/mL).
-
For a 1 mL final volume, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
This mixed solution should be used immediately for optimal results.[2]
Visualizations
Caption: Troubleshooting workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound for in vivo oral administration.
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TACC3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
optimizing BO-264 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BO-264 in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1] It functions by inducing spindle assembly checkpoint (SAC)-dependent mitotic arrest, which leads to DNA damage and ultimately apoptosis in cancer cells.[1][2] this compound has demonstrated broad-spectrum antitumor activity and is particularly effective against cancer cells harboring the FGFR3-TACC3 fusion protein.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are suggested.[1][3]
Q3: How should this compound be stored?
A3:
-
Solid powder: Store at -20°C for up to 3 years.[3]
-
Stock solutions in DMSO: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[3] It is advisable to avoid repeated freeze-thaw cycles.[3]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent TACC3 inhibitor, it is important to acknowledge that all small molecule inhibitors have the potential for off-target effects. Current research indicates that this compound specifically targets breast cancer cells while sparing normal cells.[1] However, comprehensive kinome profiling and other off-target screening assays are recommended to fully characterize its specificity in your experimental system.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| Low or no observable mitotic arrest | 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant to this compound.4. This compound has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations are often in the nanomolar range.[1][2]2. Increase the incubation time. Mitotic arrest can typically be observed within 6-24 hours.[3][4]3. Verify TACC3 expression in your cell line. High TACC3 expression is often correlated with sensitivity.[2]4. Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions have been maintained. |
| High cytotoxicity in control cells | 1. DMSO concentration is too high.2. Contamination of cell culture. | 1. Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%.[5] Always include a vehicle-only (DMSO) control.2. Check for signs of bacterial or fungal contamination. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound at the working concentration.2. High final concentration of DMSO. | 1. When preparing the working solution, add the this compound stock solution to the medium dropwise while gently mixing.[5]2. Ensure the final DMSO concentration is as low as possible. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition | 1. Suboptimal dose of this compound.2. Poor bioavailability of the formulation.3. Tumor model is resistant. | 1. Perform a dose-escalation study to determine the most effective and well-tolerated dose. A dose of 25 mg/kg administered orally has been shown to be effective in mice.[1][3]2. Ensure the formulation is prepared correctly and administered immediately. Consider alternative formulations if bioavailability is a concern.[1][3]3. Confirm TACC3 expression in the xenograft or syngeneic tumor model. |
| Toxicity observed in animals (e.g., weight loss) | 1. Dose of this compound is too high.2. Formulation is not well-tolerated. | 1. Reduce the dose of this compound. Previous studies have shown good tolerability at effective doses.[1][2]2. Evaluate the tolerability of the vehicle control alone. If necessary, explore alternative, well-tolerated formulations. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | GI50 (µM) | Reference |
| JIMT-1 | Breast Cancer | 190 | <1 | [1][2] |
| HCC1954 | Breast Cancer | 160 | - | [2] |
| MDA-MB-231 | Breast Cancer | 120 | - | [2] |
| MDA-MB-436 | Breast Cancer | 130 | - | [2] |
| CAL51 | Breast Cancer | 360 | - | [2] |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 300 | - | [1][2] |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3660 | - | [1][2] |
| NCI-60 Panel | Various | - | <1 (for ~90% of cell lines) | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Stock Solution (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
Working Solution: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed, sterile cell culture medium. It is recommended to perform serial dilutions. c. Add the diluted this compound solution to the cell culture plates, ensuring the final DMSO concentration does not exceed 0.5%.
Protocol 2: In Vivo Administration of this compound
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile PEG300
-
Sterile Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for preparation
-
Oral gavage needles
Procedure:
-
Formulation Preparation (Example for a 2.08 mg/mL solution): a. Prepare a 20.8 mg/mL stock solution of this compound in DMSO. b. In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300 and mix well. c. Add 50 µL of Tween-80 to the mixture and mix thoroughly. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.[1] e. This formulation should be prepared fresh daily before administration.
-
Administration: a. Administer the this compound formulation to mice via oral gavage at the desired dosage (e.g., 25 mg/kg). b. Monitor the animals daily for any signs of toxicity, including weight loss and changes in behavior. c. A vehicle control group receiving the formulation without this compound should be included in the experiment.
Visualizations
Caption: this compound inhibits TACC3, leading to mitotic arrest and apoptosis.
References
Technical Support Center: Investigating Off-Target Effects of BO-264
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the TACC3 inhibitor, BO-264.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a highly potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3)[1]. Its on-target activity disrupts microtubule stability during cell division, leading to a cascade of events including:
-
Mitotic Arrest: this compound induces a spindle assembly checkpoint (SAC)-dependent mitotic arrest[1][2].
-
DNA Damage: The disruption of mitosis leads to DNA damage[1][2].
-
Apoptosis: Ultimately, this compound induces programmed cell death (apoptosis) in cancer cells[1][2].
-
FGFR3-TACC3 Fusion Protein Inhibition: this compound specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein[1].
Q2: Has the selectivity of this compound been profiled against other kinases?
A2: Yes, the specificity of this compound for TACC3 has been evaluated using kinome profiling[2][3]. While the detailed results of these screens are not publicly available, the studies conclude that this compound is a specific TACC3 inhibitor[2][3]. It has also been shown to have minimal cytotoxic effects on normal, non-cancerous cells, suggesting a high degree of selectivity for cancer cells with elevated TACC3 expression[4][5][6].
Q3: My experimental results with this compound are not what I expected based on TACC3 inhibition alone. Could off-target effects be responsible?
A3: While this compound has been demonstrated to be a specific TACC3 inhibitor, it is always a possibility that unexpected phenotypes could arise from off-target effects, especially at high concentrations of the compound. It is also important to consider other factors such as the specific cellular context, experimental conditions, and potential for inducing downstream signaling alterations that are not immediately obvious. We recommend a systematic approach to troubleshooting, starting with confirming the on-target effect in your system.
Q4: How can I distinguish between on-target and potential off-target effects of this compound in my experiments?
A4: A key strategy is to perform a rescue experiment or a target knockdown experiment.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TACC3 in your cells. If the phenotype observed with this compound treatment is no longer present in the TACC3-depleted cells, it strongly suggests the effect is on-target.
-
Chemical Analogs: If available, using a structurally related but inactive analog of this compound can help determine if the observed effects are due to the specific chemical scaffold or the intended pharmacology.
Q5: What are the general methodologies to identify potential off-targets of a small molecule inhibitor like this compound?
A5: Several unbiased, proteome-wide methods can be employed to identify potential off-targets:
-
Kinome Profiling: Screening the inhibitor against a large panel of recombinant kinases to determine its selectivity profile.
-
Chemical Proteomics: These methods aim to identify protein-small molecule interactions in a cellular context. Techniques include:
-
Activity-Based Protein Profiling (ABPP): Uses activity-based probes to identify enzymes that interact with the compound.
-
Compound-Centric Chemical Proteomics (CCCP): Involves immobilizing the compound of interest to enrich for binding partners from cell lysates.
-
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Toxicity at Low Nanomolar Concentrations of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| High TACC3 dependence in the cell line | Confirm TACC3 expression levels in your cell line via Western Blot or qPCR. | Higher TACC3 expression correlates with increased sensitivity to this compound. |
| Off-target toxicity | Perform a dose-response curve in a control cell line with low or no TACC3 expression. | The control cell line should be significantly less sensitive to this compound. |
| Experimental artifact | Verify the concentration of your this compound stock solution and ensure proper vehicle control is used. | Consistent results upon re-testing with a freshly prepared compound solution. |
Problem 2: Phenotype is Observed, but it does not Align with Known TACC3 Functions
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Novel TACC3 signaling pathway in your model | Perform TACC3 knockdown (siRNA/shRNA) and observe if the phenotype is replicated. | The phenotype will be recapitulated with TACC3 knockdown, indicating an on-target effect. |
| Off-target effect | Consider performing a Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry (CETSA-MS) to identify other proteins that are stabilized by this compound in your cells. | Identification of other proteins whose thermal stability is altered by this compound treatment. |
| Downstream signaling consequence of TACC3 inhibition | Conduct phosphoproteomics or transcriptomics (RNA-seq) to get a global view of the signaling changes induced by this compound. | This may reveal unexpected pathway alterations that explain the observed phenotype. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies and can be used to confirm that this compound is engaging with TACC3 in your specific cellular model.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge for pelleting cell debris
-
SDS-PAGE and Western blotting reagents
-
Anti-TACC3 antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-beta-actin)
Procedure:
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells using your preferred method (e.g., three freeze-thaw cycles using liquid nitrogen and a 37°C water bath).
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes for each temperature point.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against TACC3 and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for TACC3 at each temperature point for both vehicle and this compound treated samples.
-
Normalize the TACC3 band intensity to the loading control.
-
Plot the percentage of soluble TACC3 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature for the this compound treated samples indicates target engagement.
-
Protocol 2: Kinome Profiling for Off-Target Identification
While often performed as a service by specialized companies, the general principle of an in vitro kinase profiling assay is outlined below.
Principle: This assay measures the ability of this compound to inhibit the activity of a large panel of purified, recombinant kinases. Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate.
General Workflow:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to generate a range of concentrations for testing. For a single-point screen, a concentration of 1 µM is often used.
-
-
Assay Setup:
-
In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
-
Compound Incubation:
-
Add this compound at the desired concentration(s) to the kinase reaction mixtures.
-
Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
-
Reaction and Detection:
-
Incubate the plates to allow the kinase reactions to proceed.
-
Stop the reactions and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control.
-
Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for any kinases that are significantly inhibited.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting TACC3: Unveiling the Potential of a Novel Inhibitor in Breast Cancer Therapy [synapse.patsnap.com]
- 4. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
Technical Support Center: Improving the In Vivo Bioavailability of BO-264
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the TACC3 inhibitor, BO-264. The focus is on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes?
A1: Lower than expected plasma concentrations of this compound are likely due to its inherent physicochemical properties. Published data indicates that this compound has low aqueous solubility and low stability in liver microsomes.[1] These factors can significantly limit its oral bioavailability. Specifically, poor solubility can lead to incomplete dissolution in the gastrointestinal (GI) tract, while instability in liver microsomes suggests susceptibility to first-pass metabolism in the liver. High plasma protein binding (unbound fraction of 1.13%) can also limit the concentration of free, active drug.[1]
Q2: What are the key physicochemical properties of this compound that I should be aware of when designing my in vivo studies?
A2: Key properties of this compound are summarized in the table below. Understanding these is crucial for developing an appropriate formulation and interpreting pharmacokinetic data.
| Property | Value | Implication for Bioavailability | Reference |
| Molecular Formula | C18H19N5O3 | - | [2] |
| Molecular Weight | 353.40 g/mol | - | [2] |
| Solubility | Soluble in DMSO (up to 25 mg/mL); Insoluble in water and ethanol. | Low aqueous solubility can lead to poor dissolution and absorption. | [2][3] |
| Lipophilicity (Log D at pH 7.4) | 2.3 | Moderate lipophilicity is generally favorable for membrane permeability, but can also contribute to low aqueous solubility. | [1] |
| Caco-2 Permeability | Good (AB=190x10⁻⁶ nm/s, efflux ratio <2.0) | Good intestinal permeability suggests that absorption is not limited by the ability to cross the intestinal wall, but rather by dissolution. | [1] |
| Liver Microsome Stability | Low in human and mouse | Suggests rapid metabolism in the liver (first-pass effect), reducing the amount of drug that reaches systemic circulation. | [1] |
| Plasma Protein Binding | High (1.13% unbound) | High binding to plasma proteins can reduce the concentration of the free, pharmacologically active drug. | [1] |
Q3: What are some initial strategies to improve the oral bioavailability of this compound?
A3: Given this compound's low solubility, initial strategies should focus on enhancing its dissolution rate. Some common approaches include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Formulation with Solubilizing Excipients: Using surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) can enhance the solubility of this compound in the GI tract.[4][6][7]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[6][8] These formulations can also potentially bypass first-pass metabolism by promoting lymphatic uptake.[8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can maintain the drug in a higher energy, amorphous state, which has greater solubility than the crystalline form.[8]
Troubleshooting Guides
Issue: High variability in plasma concentrations between animals.
This guide helps troubleshoot high variability in experimental data, a common issue when working with compounds with poor bioavailability.
Caption: Troubleshooting workflow for high variability in plasma concentrations.
Issue: No significant tumor growth inhibition despite oral administration of this compound.
This guide outlines steps to take when oral administration of this compound does not yield the expected therapeutic effect.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
This protocol describes a method to increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.
-
Stir the suspension for 30 minutes to ensure the powder is fully wetted.
-
Process the pre-suspension through a high-pressure homogenizer or a bead mill.
-
For high-pressure homogenization: Process for 10-20 cycles at 1500 bar.
-
For bead milling: Use 0.2 mm yttria-stabilized zirconium oxide beads and mill for 1-2 hours.
-
-
Measure the particle size distribution of the resulting nanosuspension using a particle size analyzer. The target is a mean particle size of less than 200 nm with a narrow polydispersity index (< 0.3).
-
Store the nanosuspension at 4°C and protect from light. Ensure to re-disperse by gentle shaking before each use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the plasma concentration-time profile of this compound following oral administration.
Materials:
-
This compound formulation (e.g., nanosuspension from Protocol 1)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice for 4 hours prior to dosing, with free access to water.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 25 mg/kg).
-
Collect blood samples (approximately 20-30 µL) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound's mechanism of action.[9][10][11]
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
troubleshooting inconsistent BO-264 results
Welcome to the technical support center for BO-264, a potent and orally active TACC3 inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2][3] By binding to TACC3, it disrupts microtubule stability and centrosome integrity, which are crucial for cell division.[4][5] This inhibition leads to a cascade of cellular events, including spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and ultimately, apoptosis.[1][4] this compound is also known to specifically block the function of the FGFR3-TACC3 fusion protein.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions: Prepare stock solutions in fresh, moisture-free DMSO.[2] Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions for In Vivo Experiments: It is recommended to prepare these freshly on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: Why am I observing high variability in cell viability (IC50) values?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specificity: The anti-proliferative activity of this compound is cell-line dependent.[1][4] Sensitivity is often higher in cancer cells with elevated TACC3 expression, centrosome amplification, or the presence of the FGFR3-TACC3 fusion oncogene.[5][6][7]
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure you are following the recommended storage conditions.
-
Assay Conditions: Variations in cell seeding density, treatment duration, and the type of viability assay used (e.g., SRB, MTT) can all contribute to variability. Refer to established protocols for consistent results.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent and non-toxic across experiments.
Q4: My cells are arresting in mitosis, but I am not observing significant apoptosis. What could be the reason?
A4: While this compound induces mitotic arrest, the subsequent induction of apoptosis can be time- and concentration-dependent.
-
Time Course: Apoptosis may occur at later time points following mitotic arrest. Consider extending your experimental timeline (e.g., 48-72 hours) to observe a significant increase in apoptotic markers like cleaved PARP or Annexin V staining.[1][4]
-
Compound Concentration: The concentration of this compound used may be sufficient to induce mitotic arrest but not to robustly trigger apoptosis. A dose-response experiment is recommended to determine the optimal concentration for inducing apoptosis in your specific cell line.
-
Cellular Context: The intrinsic apoptosis pathway of your cell line may be compromised or require a stronger stimulus.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
If you are observing variable results in cell viability or colony formation assays, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Unexpected Western Blot Results for Downstream Markers
If you are not observing the expected changes in downstream signaling markers, such as p-Histone H3 (Ser10), cleaved PARP, or p-ERK1/2, follow this guide.
Experimental Workflow for Marker Analysis
Caption: Standard workflow for analyzing this compound pathway markers.
-
Positive Controls: Use a cell line known to be sensitive to this compound (e.g., JIMT-1, RT112) as a positive control to ensure your experimental setup is valid.[1][4]
-
Time Course and Dose Response: The induction of specific markers is time and dose-dependent. For example, a decrease in p-ERK1/2 phosphorylation may be observed at 24 hours, while a significant increase in cleaved PARP might require 48 hours.[1] Perform a time-course and dose-response experiment to identify optimal conditions.
-
Antibody Validation: Ensure the primary antibodies you are using are validated for the specific targets and the application (Western Blot).
-
Loading Controls: Always use a reliable loading control (e.g., β-Actin, GAPDH) to normalize your results.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key Feature | Reference |
| JIMT-1 | Breast Cancer (HER2+) | 190 | High TACC3 | [1][4] |
| HCC1954 | Breast Cancer | 160 | - | [4] |
| MDA-MB-231 | Breast Cancer (TNBC) | 120 | - | [4] |
| MDA-MB-436 | Breast Cancer | 130 | - | [4] |
| CAL51 | Breast Cancer | 360 | - | [4] |
| RT112 | Bladder Cancer | 300 | FGFR3-TACC3 Fusion | [1][4] |
| RT4 | Bladder Cancer | 3660 | FGFR3-TACC3 Fusion | [1][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 3-5 days).
-
Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 500 nM) for the desired time (e.g., 48 hours).[1]
-
Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. An increase in the Annexin V positive population indicates apoptosis. For example, treatment of JIMT-1 cells with 500 nM this compound for 48 hours resulted in an increase in apoptotic cells from 4.1% to 45.6%.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound mechanism of action pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BO-264 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the TACC3 inhibitor, BO-264, in animal models. Our goal is to help you anticipate and minimize potential toxicity, ensuring the successful execution of your preclinical experiments.
Troubleshooting Guide: Minimizing this compound Toxicity
While this compound is reported to be well-tolerated in animal models with no major toxicity observed at therapeutic doses, it is crucial to monitor for any signs of adverse effects, particularly as it is a mitotic inhibitor.[1][2][3][4] Toxicity with mitotic inhibitors typically manifests in rapidly dividing tissues. This guide provides a proactive approach to toxicity management.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss (>15-20% of baseline) | - General malaise - Dehydration - Gastrointestinal distress - Off-target effects at high doses | - Dose De-escalation: Reduce the dose of this compound in a stepwise manner to determine the maximum tolerated dose (MTD) in your specific animal model and strain. - Optimize Dosing Schedule: Introduce drug holidays (e.g., 5 days on, 2 days off) to allow for physiological recovery. - Supportive Care: Provide nutritional support with high-calorie, palatable food and hydration support with subcutaneous fluids if necessary. |
| Lethargy, Ruffled Fur, Hunched Posture | - Systemic toxicity - Dehydration or malnutrition | - Comprehensive Health Monitoring: Increase the frequency of animal monitoring to at least twice daily. - Supportive Care: Ensure easy access to food and water. Consider providing a supplemental heat source. - Dose Adjustment: Temporarily halt dosing until symptoms resolve and restart at a lower dose or with a modified schedule. |
| Gastrointestinal Issues (Diarrhea, Dehydration) | - Inhibition of cell division in the intestinal epithelium | - Symptomatic Treatment: Administer anti-diarrheal agents and provide subcutaneous fluids for hydration as per veterinary guidance. - Dietary Modification: Offer a more easily digestible diet. - Dose and Schedule Optimization: Consider a lower dose or a less frequent dosing schedule to reduce the impact on the GI tract. |
| Neutropenia/ Myelosuppression (if measured) | - Inhibition of hematopoietic progenitor cell division in the bone marrow | - Blood Monitoring: If this is a concern, perform periodic complete blood counts (CBCs) to monitor for changes in neutrophil and other blood cell counts. - Dose Adjustment: Reduce the dose or alter the schedule to allow for bone marrow recovery. |
| No Apparent Toxicity, but Lack of Efficacy | - Sub-therapeutic dosing - Drug formulation or administration issues | - Dose Escalation: If no toxicity is observed, a carefully planned dose-escalation study can be performed to determine the optimal therapeutic dose. - Formulation Check: Ensure the proper formulation and administration of this compound. For oral gavage, confirm the stability and solubility of the compound in the chosen vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity profile of this compound in preclinical studies?
A1: Preclinical studies in breast and colon cancer mouse models have consistently reported that this compound is well-tolerated.[1][2][3][4] Oral administration did not lead to significant body weight loss or observable organ toxicity.[4] Furthermore, this compound demonstrated negligible cytotoxicity against normal breast cells in vitro.[5][6]
Q2: What are the potential, yet unreported, toxicities of this compound I should monitor for?
A2: As this compound is a mitotic inhibitor, it has the potential to affect any rapidly dividing healthy tissues.[7] While not specifically reported for this compound, mitotic inhibitors as a class can be associated with side effects such as myelosuppression (a decrease in the production of blood cells in the bone marrow) and gastrointestinal toxicity.[7] Therefore, it is prudent to monitor for signs of general malaise, weight loss, and gastrointestinal distress.
Q3: How can I establish the Maximum Tolerated Dose (MTD) for this compound in my specific animal model?
A3: A dose-escalation study is the standard method for determining the MTD.[8] This typically involves treating cohorts of animals with increasing doses of this compound and closely monitoring for signs of toxicity over a defined period. The MTD is generally defined as the highest dose that does not cause unacceptable side effects, such as a greater than 20% loss in body weight or other severe clinical signs.[9]
Q4: What supportive care measures can be implemented to minimize potential toxicity?
A4: Proactive supportive care can significantly improve the well-being of animals during treatment. This can include providing highly palatable and high-calorie nutritional supplements to prevent weight loss, ensuring easy access to hydration, and maintaining a clean and stress-free environment. In cases of dehydration, subcutaneous fluid administration may be beneficial under veterinary guidance.
Q5: Can I adjust the dosing schedule to mitigate toxicity?
A5: Yes, optimizing the dosing schedule is a key strategy. If signs of toxicity emerge with daily dosing, consider introducing "drug holidays" (e.g., a 5-days-on, 2-days-off schedule) to allow for physiological recovery. This can often maintain therapeutic efficacy while reducing cumulative toxicity.
Quantitative Toxicity Data
Specific LD50 (median lethal dose) and detailed MTD studies for this compound are not publicly available. The following table summarizes the reported in vivo experimental dosing that was well-tolerated.
| Animal Model | Dose | Administration Route | Observed Toxicity | Reference |
| Nude mice with JIMT-1 xenografts | 25 mg/kg, daily | Oral | No significant body weight loss or organ toxicity | [2] |
| Immunocompromised and immunocompetent mice (breast and colon cancer models) | Not specified, but effective doses | Oral | No major toxicity | [1][2] |
| Breast cancer xenografts | Dose that caused no apparent toxicity | Oral | No apparent toxicity | [10] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment in Mice
This protocol provides a general framework for assessing the toxicity of this compound. It should be adapted based on the specific animal model, strain, and experimental goals.
1. Animal Model:
-
Select an appropriate mouse strain (e.g., BALB/c, C57BL/6, or an immunocompromised strain like NOD/SCID for xenograft models).
-
Acclimatize animals for at least one week before the start of the experiment.
2. Dosing and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Divide animals into groups, including a vehicle control group and at least three dose-level groups for this compound.
-
Administer this compound or vehicle daily (or according to the desired schedule) by oral gavage.
3. Monitoring:
-
Clinical Observations: Monitor animals at least once daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
Body Weight: Record the body weight of each animal at least three times per week. A weight loss of more than 20% is often considered a humane endpoint.[10]
-
Food and Water Intake: Monitor food and water consumption as a general indicator of health.
4. End-of-Study Analysis:
-
At the end of the study, euthanize animals and perform a gross necropsy to examine for any organ abnormalities.
-
For a more detailed analysis, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 4. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of TACC3 in mitotic spindle organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. repository.up.ac.za [repository.up.ac.za]
BO-264 stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of BO-264 in various solvents, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent TACC3 inhibitor in your research.
This compound Stability Profile
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. This section summarizes the known solubility and stability of this compound in common laboratory solvents.
Solubility
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 71 mg/mL (200.91 mM) | Use of anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Dimethylformamide (DMF) | Soluble | 10 mg/mL | - |
| 0.1N Hydrochloric Acid (HCl) | Soluble | - | - |
| Ethanol | Insoluble | - | - |
| Water | Insoluble | - | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | - | - |
Storage and Stability of Stock Solutions
Once dissolved, it is crucial to store this compound stock solutions appropriately to prevent degradation. Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
| Storage Condition | Solvent | Duration | Reference |
| -80°C | DMSO | 1 year | [1] |
| -20°C | DMSO | 1 month | [1][2] |
| -20°C | DMSO | Up to 3 months | [3] |
| -20°C (as powder) | - | 3 years | [1] |
Note: For long-term storage, -80°C is recommended. If stored at -20°C, it is advisable to use the solution within one to three months.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Cause: this compound is a hydrophobic compound, and rapid dilution from a high-concentration organic stock solution into an aqueous medium can cause it to precipitate out of solution.
-
Solutions:
-
Lower the Final Concentration: The intended final concentration might exceed the aqueous solubility of this compound. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is important (typically <0.5% v/v to avoid solvent effects on cells), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent System: For in vivo studies or specific in vitro assays, a co-solvent system such as PEG300 and Tween 80 in an aqueous solution can improve solubility.[1]
-
pH Adjustment: The solubility of some compounds can be pH-dependent. If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values.
-
Issue 2: Inconsistent experimental results.
-
Cause: This could be due to the degradation of the this compound stock solution.
-
Solutions:
-
Proper Storage: Ensure that your stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term) and are protected from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best to use a freshly prepared stock solution or a recently thawed aliquot.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I prepare my working solution of this compound in cell culture medium?
A2: To prepare a working solution, dilute your DMSO stock solution of this compound directly into your pre-warmed cell culture medium. It is important to mix the solution gently but thoroughly. The final concentration of DMSO in the medium should be kept as low as possible, typically below 0.5%, to avoid any solvent-induced effects on your cells.
Q3: Can I store my diluted this compound working solution in cell culture medium?
A3: It is not recommended to store this compound in aqueous solutions, including cell culture medium, for extended periods. Such solutions should be prepared fresh for each experiment.
Q4: Is this compound sensitive to light?
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 353.38 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.53 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a 50:50 mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent this compound peak from any degradation product peaks.
-
Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed under each stress condition.
Visualizations
Experimental Workflow for Stability Testing
References
avoiding precipitation of BO-264 in media
Welcome to the technical support center for BO-264. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common issues, such as precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can significantly impact your results by altering the effective concentration of the compound. The following guide addresses common causes of precipitation and provides solutions to ensure the integrity of your experiments.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Improper Stock Solution Preparation | Prepare stock solutions in 100% fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Store stocks at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. | This compound is soluble in DMSO but insoluble in water and ethanol.[1] DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[1] |
| High Final Concentration in Media | Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous environment of the cell culture media. Perform a solubility test if you are unsure. | While this compound is highly soluble in DMSO, it has low solubility in aqueous buffers.[1][3] Exceeding this solubility limit upon dilution into your media is a primary cause of precipitation.[4] |
| Rapid Dilution of DMSO Stock | Add the DMSO stock solution to the pre-warmed (37°C) cell media dropwise while gently vortexing or swirling.[5] This ensures rapid and even dispersion. | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous media can cause a rapid solvent exchange, leading to localized high concentrations that precipitate before they can disperse.[2][5] |
| High Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity and potential precipitation issues.[5] | While DMSO is necessary to solubilize this compound initially, a high final concentration can be harmful to cells and may not prevent precipitation upon significant dilution into an aqueous solution.[5] |
| Interaction with Media Components | Be aware that components in complex media (salts, proteins, etc.) can interact with this compound. While serum proteins can sometimes aid solubility, this effect is limited.[5] If issues persist, test solubility in your specific media formulation. | The complex mixture of salts, amino acids, and proteins in cell culture media can influence the solubility of small molecules.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][7] It is a powder with a molecular weight of 353.40 g/mol and a molecular formula of C18H19N5O3.[8] It has been shown to induce mitotic arrest, DNA damage, and apoptosis in cancer cells.[7][9]
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H19N5O3 | [8] |
| Molecular Weight | 353.40 | [8] |
| Solubility in DMSO | ≥ 25 mg/mL; up to 71 mg/mL (200.91 mM) | [1][8] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Formulation | Powder | [8] |
| Storage (Powder) | -20°C for ≥ 1 year | [8] |
| Storage (in DMSO) | -20°C for up to 3 months | [8] |
| Log D (pH 7.4) | 2.3 | [3] |
Q2: My this compound precipitated after I added it to my cell media. What should I do?
A2: If you observe precipitation (e.g., cloudiness, turbidity, or visible particles), it is best to discard the prepared medium and start over. The effective concentration of the compound is unknown, which will compromise your experimental results. Review the Troubleshooting Guide above to identify the likely cause and adjust your protocol accordingly.
Q3: How do I prepare my this compound working solution to avoid precipitation?
A3: Follow the detailed experimental protocol below. The key steps are to use anhydrous DMSO for your stock, pre-warm your media, and add the stock to the media slowly with gentle mixing to facilitate dispersion.[5]
Q4: Can I store this compound diluted in cell culture media?
A4: It is not recommended to store this compound in cell culture media for extended periods. Due to its low aqueous solubility, the compound may precipitate over time.[2][3] For best results and to ensure consistent concentration, prepare fresh working dilutions from your DMSO stock for each experiment.
Q5: Does serum in the media help prevent precipitation?
A5: Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. However, this solubilizing effect has its limits.[5] At high concentrations, this compound can still precipitate even in the presence of serum. If you suspect an interaction, you may need to perform a solubility test with your specific serum concentration.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended procedure for diluting a high-concentration DMSO stock of this compound into aqueous cell culture media.
-
Prepare High-Concentration Stock: Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Create Intermediate Dilution (Optional but Recommended): To minimize the volume of DMSO added to your final culture, you can first make an intermediate dilution of your stock in DMSO.
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium. It should be clear and free of any visible precipitate. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determining Maximum Solubility in Media
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific experimental media.
-
Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes or a 96-well plate, add a fixed volume of your complete cell culture medium (e.g., 500 µL).
-
Add this compound Stock: Add increasing volumes of your high-concentration this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Add DMSO Control: Include a control tube containing the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
Incubate and Observe: Incubate the tubes/plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). Examining a small drop under a microscope can help confirm the presence of crystalline precipitate versus other artifacts. The highest concentration that remains clear is your maximum working concentration under these conditions.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes for working with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound working solutions.
Signaling Pathway
This compound is an inhibitor of TACC3, a protein involved in microtubule stability during cell division. Its inhibition leads to mitotic arrest and apoptosis.
Caption: Simplified pathway showing inhibition of TACC3 by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
refining BO-264 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the treatment duration of BO-264 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1][2] By directly binding to TACC3, this compound disrupts microtubule stability and centrosome integrity, which are crucial for cell division.[3][4] This inhibition leads to a cascade of downstream effects, including the activation of the Spindle Assembly Checkpoint (SAC), which results in mitotic arrest, DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2][3] this compound has demonstrated broad-spectrum antitumor activity and is particularly effective in cancer cells overexpressing TACC3 or harboring FGFR3-TACC3 fusion proteins.[3][4]
Q2: What is a good starting point for this compound concentration and treatment duration in in vitro experiments?
A2: Based on published data, a concentration range of 100 nM to 500 nM is a reasonable starting point for most cancer cell lines. For initial experiments, a treatment duration of 24 to 72 hours is recommended to observe significant effects on cell viability, proliferation, and apoptosis. For example, in JIMT-1 breast cancer cells, a 48-hour treatment with 500 nM this compound induced a significant increase in apoptosis.[1] In RT112 bladder cancer cells, a 24-hour treatment with 500 nM this compound was sufficient to decrease ERK1/2 phosphorylation, a marker of activated FGFR signaling.[1]
Q3: What is a recommended in vivo dosing regimen for this compound?
A3: In preclinical mouse models of breast and colon cancer, oral administration of this compound at a dose of 25 mg/kg daily for 3-4 weeks has been shown to significantly suppress tumor growth without causing major toxicity.[1] This regimen was well-tolerated, with no significant body weight loss or organ toxicity observed.[1] However, the optimal dosing and schedule may vary depending on the tumor model and the specific research question.
Q4: How can I determine the optimal treatment duration for my specific cell line?
A4: The optimal treatment duration depends on the cell line's doubling time and its sensitivity to this compound. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound and assessing the desired outcome (e.g., apoptosis, cell cycle arrest, inhibition of a specific signaling pathway) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal duration is the shortest time required to achieve a robust and reproducible effect.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in cell viability after 24-48 hours. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Short Treatment Duration: The treatment time may be insufficient for the effects to manifest. 3. Low TACC3 Expression: The cell line may have low levels of the drug's target, TACC3. 4. Compound Instability: The this compound stock solution may have degraded. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for your cell line. 2. Time-Course Experiment: Extend the treatment duration to 72 hours or longer, with assessments at intermediate time points. 3. Verify Target Expression: Check the TACC3 expression level in your cell line via Western blot or qPCR. 4. Fresh Stock: Prepare a fresh stock solution of this compound and store it properly (-80°C for long-term storage).[1] |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the multi-well plate. 2. Edge Effects: Evaporation from the outer wells of the plate. 3. Inaccurate Pipetting: Errors in dispensing cell suspension or drug solutions. | 1. Proper Cell Suspension: Ensure a single-cell suspension before seeding and mix gently between pipetting. 2. Plate Sealing and Incubation: Use sterile plate sealers and a humidified incubator. Avoid using the outermost wells for experiments. 3. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell morphology or behavior. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Contamination: Mycoplasma or bacterial contamination in the cell culture. | 1. Vehicle Control: Include a vehicle-only control and ensure the final solvent concentration is non-toxic (typically <0.1%). 2. Contamination Testing: Regularly test your cell lines for mycoplasma contamination. |
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition. | 1. Suboptimal Dose or Schedule: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. 2. Poor Bioavailability: The formulation of this compound may not be optimal for oral absorption. 3. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body. 4. Tumor Model Resistance: The chosen xenograft or syngeneic model may be inherently resistant to TACC3 inhibition. | 1. Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. 2. Formulation Optimization: Consult with a formulation specialist to improve the oral bioavailability of this compound. 3. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the half-life, clearance, and exposure of this compound in your animal model. This will inform the optimal dosing schedule. 4. Model Characterization: Confirm TACC3 expression in your tumor model. Consider testing alternative, more sensitive models. |
| Toxicity signs (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-target effects: At higher concentrations, this compound may have off-target effects. | 1. Dose Reduction: Reduce the dose of this compound. 2. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for designing subsequent experiments.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Remove the old medium from the 96-well plate and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Time-Course Analysis of Apoptosis Induction by this compound
This protocol describes how to assess the optimal duration of this compound treatment for inducing apoptosis.
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will not lead to overconfluency during the experiment.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with a fixed concentration of this compound (e.g., the IC50 or 2x IC50 value determined in Protocol 1). Include a vehicle-only control.
-
-
Time-Point Collection:
-
At various time points (e.g., 6, 12, 24, 48, and 72 hours) after treatment, harvest the cells.
-
Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
-
Apoptosis Assay:
-
Stain the cells with Annexin V and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells at each time point.
-
Plot the percentage of apoptotic cells against time to determine the optimal treatment duration for inducing apoptosis.
-
Visualizations
References
BO-264 In Vivo Studies Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing BO-264 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and highly potent small molecule inhibitor of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1][2][3] TACC3 is crucial for microtubule stability and centrosome integrity during cell division.[1][2][3][4] By directly binding to and inhibiting TACC3, this compound disrupts mitotic spindle formation, leading to mitotic arrest, DNA damage, and ultimately apoptosis in cancer cells.[1][2][4][5] This targeted action makes it a promising anti-cancer agent, particularly in aggressive breast cancer subtypes.[1][2]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in both immunocompromised (xenograft) and immunocompetent (syngeneic) mouse models of breast and colon cancer.[1][2] Efficacy has been observed with oral administration of the compound.[1][2][5]
Q3: What is the reported toxicity profile of this compound in vivo?
A3: Preclinical studies have reported that oral administration of this compound is well-tolerated and does not cause major toxicity in mouse models.[1][2][3][5] Key indicators such as body weight have been shown to remain stable during treatment, and histological analysis of major organs has not revealed significant abnormalities.[1]
Q4: Is this compound effective against cancers with specific genetic alterations?
A4: Yes, this compound has shown potent activity against cancer cells harboring the FGFR3-TACC3 fusion protein, which is an oncogenic driver in various malignancies, including bladder cancer.[1][4] This suggests a potential therapeutic application in cancers with this specific genetic alteration.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition compared to published data. | 1. Inadequate Drug Formulation/Delivery: this compound may not be fully solubilized or may be unstable in the chosen vehicle. | 1. Vehicle and Formulation Optimization: Ensure the vehicle used for oral gavage is appropriate. While specific formulations for this compound are proprietary, consider standard preclinical vehicles for oral administration. Confirm the stability of this compound in the vehicle over the course of the experiment. |
| 2. Incorrect Dosing or Schedule: The dose or frequency of administration may be insufficient for the specific tumor model. | 2. Dose-Response Study: If possible, conduct a dose-response study to determine the optimal dose for your model. The published effective dose is a good starting point, but optimization may be necessary.[1] | |
| 3. Animal Model Variability: The tumor cell line or patient-derived xenograft (PDX) model may have intrinsic resistance to TACC3 inhibition. | 3. Model Characterization: Confirm TACC3 expression in your tumor model. High TACC3 expression is a potential biomarker for sensitivity to this compound.[1][6] | |
| Unexpected toxicity (e.g., significant body weight loss, lethargy). | 1. Dosing Error: The administered dose may be too high for the specific animal strain or age. | 1. Dose Verification and Adjustment: Double-check all dose calculations and the concentration of the dosing solution. Consider reducing the dose or the frequency of administration. |
| 2. Vehicle-Related Toxicity: The vehicle used for administration may be causing adverse effects. | 2. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. | |
| 3. Off-Target Effects: While reported to be specific, off-target effects can never be fully excluded. | 3. Monitor and Record Adverse Events: Carefully document all clinical signs of toxicity. Consider collecting blood for basic chemistry and hematology analysis. | |
| Difficulty in establishing xenograft or syngeneic tumors. | 1. Poor Cell Viability: The cancer cells may have low viability at the time of injection. | 1. Cell Quality Control: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection. |
| 2. Inappropriate Animal Strain: The chosen mouse strain may not be suitable for the tumor model (e.g., immune rejection in an immunocompetent mouse for a human cell line). | 2. Select Appropriate Strain: Use immunodeficient mice (e.g., nude mice) for human cancer cell line xenografts.[1] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Vehicle Control | This compound (25 mg/kg) | Reference |
| Tumor Model | JIMT-1 (HER2+ Breast Cancer) | JIMT-1 (HER2+ Breast Cancer) | [1] |
| Animal Model | Female Nude Mice | Female Nude Mice | [1] |
| Treatment Route | Oral | Oral | [1] |
| Outcome | Progressive Tumor Growth | Significant Impairment of Tumor Growth | [1] |
| Toxicity | No reported toxicity | No major toxicity, stable body weight | [1] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Model
| Parameter | Vehicle Control | This compound | Reference |
| Tumor Model | EMT6 (Breast Cancer) | EMT6 (Breast Cancer) | [1] |
| Animal Model | Balb/c Mice | Balb/c Mice | [1] |
| Treatment Route | Oral | Oral | [1] |
| Outcome | Progressive Tumor Growth | Significantly Impaired Tumor Growth and Increased Survival | [1] |
| Toxicity | No reported toxicity | Well-tolerated, no significant body weight change or organ toxicity | [1] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., JIMT-1) under standard conditions. Ensure cells are free of mycoplasma contamination.
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Inject the cell suspension (e.g., 1x10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 90-100 mm³), randomize mice into treatment and control groups.[1]
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 25 mg/kg).[1]
-
-
Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals daily.
-
-
Endpoint:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Euthanize animals and collect tumors and major organs for further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: Mechanism of action of this compound in inducing mitotic catastrophe.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BO-264 in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TACC3 inhibitor, BO-264, in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3).[1] Its primary mechanism of action involves the disruption of mitotic spindle formation, leading to mitotic arrest, DNA damage, and ultimately apoptosis in cancer cells.[1][2]
Q2: What are the reported side effects of this compound in research animals?
In preclinical studies using mouse models, this compound has been reported to be well-tolerated with no major signs of toxicity at effective doses.[1][2][3][4] Key observations include:
-
No observable organ toxicity upon histological examination of major organs such as the spleen, kidney, brain, liver, and lungs.[2][4]
-
No significant changes in blood cell counts.[3]
Q3: What are the recommended dosages for this compound in mice?
Effective antitumor activity has been observed at oral doses of 25 mg/kg and 50 mg/kg administered daily.[2][4]
Q4: How should this compound be prepared for oral administration in mice?
This compound is typically formulated for oral gavage. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and sterile water. Another option that has been used is corn oil. The final formulation should be a homogenous suspension.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Animal distress immediately following oral gavage (e.g., gasping, lethargy) | This is likely due to the oral gavage procedure itself rather than a side effect of this compound. Complications can include esophageal irritation or accidental administration into the trachea.[5][6][7][8][9] | Immediate: Monitor the animal closely. If signs of respiratory distress persist, euthanasia may be necessary.[5][9] Prevention: Ensure proper training in oral gavage technique. Use appropriately sized and lubricated gavage needles.[5][9] Consider coating the gavage needle with sucrose (B13894) to reduce stress and improve swallowing.[7] |
| Weight loss or reduced food/water intake | While significant weight loss has not been reported with this compound, it is a general indicator of animal distress. This could be related to the stress of handling and gavage, or a subtle, uncharacterized effect of the compound. | Monitor animal weight daily. Ensure easy access to food and water. If weight loss exceeds 10-15%, consider reducing the dosing frequency or consulting with a veterinarian. |
| Inconsistent tumor growth inhibition | This could be due to improper formulation or administration of this compound. Inconsistent dosing volumes or a non-homogenous suspension can lead to variability. | Ensure this compound is fully suspended in the vehicle before each administration. Use precise dosing based on individual animal weight. |
| No observable antitumor effect | The tumor model may be insensitive to TACC3 inhibition. | Confirm TACC3 expression in your tumor model. It is also important to ensure the this compound compound is of high purity and has been stored correctly. |
Data Summary
In Vivo Dosing and Observations
| Animal Model | Dosage | Administration Route | Frequency | Observed Side Effects | Reference |
| Nude mice with JIMT-1 xenografts | 25 mg/kg | Oral gavage | Daily | No significant body weight loss or organ toxicity. | [2][4] |
| BALB/c mice with EMT6 syngeneic tumors | 50 mg/kg | Oral gavage | Daily | No significant body weight loss or organ toxicity. | [2] |
| Nude mice with MDA-MB-231 xenografts | 75 mg/kg | Oral gavage | Twice daily | No observable toxicity (body weight and blood cell counts). | [3] |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, sterile water or corn oil)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes
-
Scale for weighing animals
Procedure:
-
Animal Handling and Restraint: Accustom the animals to handling prior to the experiment to reduce stress. Use a firm but gentle restraint technique to immobilize the mouse and straighten its neck.
-
Dosage Calculation: Weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.[5] Gently insert the lubricated needle into the esophagus, allowing the mouse to swallow it. Do not force the needle.
-
Compound Administration: Slowly administer the this compound suspension.
-
Post-Administration Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of distress, such as gasping or bleeding.[5] Continue to monitor the animals daily for any changes in weight, behavior, or food and water consumption.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for this compound In Vivo Studies
Caption: General workflow for in vivo studies with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.fsu.edu [research.fsu.edu]
- 6. What Are The Complications Associated With Oral Gavage and Cause Death in Mice?do They Include Stomach Gas Accumulation? | PDF | Esophagus | Stomach [scribd.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
BO-264: A Potent TACC3 Inhibitor Demonstrating Superior Anti-Cancer Efficacy
A Comparative Analysis of BO-264 Against Alternative TACC3 Inhibitors in Preclinical Cancer Models
For researchers and drug development professionals in oncology, the identification of novel therapeutic agents with enhanced potency and selectivity is a paramount objective. This guide provides a comprehensive comparison of this compound, a novel and highly potent inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), against other known TACC3 inhibitors, SPL-B and KHS101. The data presented herein, derived from preclinical studies, substantiates the promising anti-cancer effects of this compound.
TACC3 is a microtubule-associated protein that plays a critical role in mitotic spindle stability and chromosome segregation.[1] Its overexpression is frequently observed in a variety of cancers, including breast cancer, and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1] this compound has emerged as a promising therapeutic candidate, demonstrating superior activity in inhibiting cancer cell proliferation and inducing cell death compared to its counterparts.
In Vitro Efficacy: A Head-to-Head Comparison
The anti-proliferative activity of this compound was evaluated against a panel of human breast cancer cell lines and compared with SPL-B and KHS101. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour treatment period.
| Cell Line | Cancer Subtype | This compound IC50 (nmol/L) | SPL-B IC50 (nmol/L) | KHS101 IC50 (nmol/L) |
| JIMT-1 | HER2+ | 190 | 790 | 1,790 |
| HCC1954 | HER2+ | 160 | - | - |
| MDA-MB-231 | Basal-like (TNBC) | 120 | - | - |
| MDA-MB-436 | Basal-like (TNBC) | 130 | - | - |
| CAL51 | Basal-like (TNBC) | 360 | 3,670 | 17,400 |
| MCF-12A | Normal Breast Epithelium | >10,000 | >10,000 | >10,000 |
Data sourced from Akbulut O, et al. Mol Cancer Ther. 2020.[1]
The results clearly indicate that this compound exhibits significantly lower IC50 values across all tested breast cancer cell lines compared to SPL-B and KHS101, signifying its superior potency.[1] Notably, this compound demonstrated minimal cytotoxic effects on the normal breast epithelial cell line, MCF-12A, suggesting a favorable therapeutic window.[1]
Further expanding on its broad-spectrum activity, this compound was screened against the NCI-60 panel of human cancer cell lines. It displayed potent anti-proliferative activity, with approximately 90% of the cell lines having a GI50 (50% growth inhibition) value of less than 1 μmol/L.[2][3]
Mechanism of Action: Inducing Mitotic Catastrophe and Apoptosis
This compound exerts its anti-cancer effects by directly targeting TACC3, leading to a cascade of events that culminate in cancer cell death.[1] The primary mechanism involves the disruption of the mitotic spindle, leading to mitotic arrest, DNA damage, and subsequent apoptosis (programmed cell death).[1][4]
Biochemical assays have confirmed the direct binding of this compound to the TACC3 protein.[1] This interaction disrupts the normal function of TACC3 in maintaining microtubule stability at the centrosomes during mitosis.[1] Consequently, cancer cells treated with this compound exhibit aberrant spindle formation, leading to the activation of the spindle assembly checkpoint (SAC), which halts the cell cycle in mitosis.[4] Prolonged mitotic arrest triggers DNA damage and ultimately induces apoptosis, as evidenced by the increased levels of cleaved PARP, a key marker of apoptosis.[4]
Furthermore, this compound has been shown to be effective against cancers harboring the FGFR3-TACC3 fusion protein, an oncogenic driver in several malignancies.[1][3] In these cells, this compound treatment leads to a decrease in the phosphorylation of ERK1/2, a downstream effector in the FGFR signaling pathway, in addition to inducing a strong mitotic arrest.[4]
In Vivo Efficacy: Superior Tumor Growth Suppression
The anti-tumor activity of this compound was also evaluated in a JIMT-1 breast cancer xenograft mouse model and compared to SPL-B. Oral administration of this compound resulted in a significant suppression of tumor growth compared to the vehicle-treated control group.[5] Importantly, this compound demonstrated superior efficacy in inhibiting tumor growth when compared to SPL-B administered at the same dose and schedule.[5] Throughout the in vivo studies, this compound was well-tolerated, with no significant body weight loss or organ toxicity observed in the treated mice.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, SPL-B, or KHS101 for 72 hours.
-
Cell Fixation: After treatment, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The bound dye was then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis for Apoptosis and Mitotic Arrest Markers
-
Cell Lysis: Cells treated with the inhibitors were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against cleaved PARP, p-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human breast cancer cells (e.g., JIMT-1) were subcutaneously injected into the mammary fat pad of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.
-
Drug Administration: this compound or a vehicle control was administered orally according to the specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Toxicity Monitoring: The body weight of the mice was monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors were excised and weighed.
Conclusion
The preclinical data strongly support this compound as a highly potent and selective TACC3 inhibitor with superior anti-cancer activity compared to other available inhibitors. Its robust in vitro and in vivo efficacy, coupled with a favorable safety profile, positions this compound as a promising candidate for further clinical development in the treatment of TACC3-overexpressing cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Molecular Features of Cancers Exhibiting Exceptional Responses to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
BO-264: A Targeted Approach Outperforming Standard Chemotherapy in Preclinical Models
For Immediate Release
Ankara, Turkey - In the competitive landscape of oncology drug development, the novel TACC3 inhibitor, BO-264, is demonstrating significant preclinical efficacy that suggests a potential paradigm shift in cancer treatment. Emerging data indicates that this compound not only exhibits broad-spectrum antitumor activity but also holds advantages over traditional chemotherapy agents in specified cancer types. This comparison guide provides a detailed analysis of this compound's performance against standard chemotherapy, supported by experimental data for researchers, scientists, and drug development professionals.
This compound is an orally active and highly potent small molecule that targets Transforming Acidic Coiled-Coil 3 (TACC3), a protein frequently overexpressed in a variety of cancers and correlated with poor prognosis.[1][2] By inhibiting TACC3, this compound disrupts mitotic progression, leading to spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and ultimately, apoptosis in cancer cells.[3][4][5] A key finding is its selectivity for cancer cells, with negligible cytotoxicity observed against normal cells, a significant advantage over the non-specific nature of many standard chemotherapies.[1][2]
Comparative Efficacy Data
The preclinical efficacy of this compound has been extensively evaluated across a wide range of human cancer cell lines and in vivo models. The following tables summarize the quantitative data, offering a direct comparison with the activity of other TACC3 inhibitors. While direct head-to-head data with standard chemotherapy from the same studies is limited in the public domain, the provided data on this compound's potent, low-concentration efficacy underscores its potential as a superior alternative.
| Cell Line | Cancer Type | This compound IC50 |
| JIMT-1 | Breast Cancer | 190 nM |
| HCC1954 | Breast Cancer | 160 nM |
| MDA-MB-231 | Breast Cancer | 120 nM |
| MDA-MB-436 | Breast Cancer | 130 nM |
| CAL51 | Breast Cancer | 360 nM |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 0.3 µM |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3.66 µM |
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effect of this compound at nanomolar to low-micromolar concentrations.[3][4]
This compound has shown remarkable anti-cancer activity against over 90% of the 60 human cancer cell lines in the National Cancer Institute (NCI) panel, with GI50 (50% growth inhibition) values of less than 1 μM.[1][3] In vivo studies have further substantiated these findings, where oral administration of this compound at 25 mg/kg daily significantly suppressed tumor growth in both breast and colon cancer xenograft and syngeneic models without causing significant body weight loss or organ toxicity, indicating a favorable safety profile.[1][2][3]
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was assessed using the Sulforhodamine B (SRB) assay. The plates were fixed with trichloroacetic acid, stained with SRB solution, and the absorbance was measured at 515 nm to determine the IC50 values.
In Vivo Tumor Growth Inhibition Study: Female nude mice were subcutaneously inoculated with cancer cells (e.g., JIMT-1). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 25 mg/kg daily for 3-4 weeks. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors were excised and weighed.[3]
Apoptosis Assay: Apoptosis was quantified using Annexin V/PI staining. JIMT-1 cells were treated with 500 nM this compound for 48 hours. The cells were then harvested, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed by flow cytometry. The results showed a significant increase in the apoptotic cell population from 4.1% to 45.6% following treatment with this compound.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the general workflow of a comparative efficacy study.
References
- 1. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
Navigating TACC3 Inhibition: A Comparative Guide to BO-264 Activity
For researchers, scientists, and professionals in drug development, the quest for potent and selective cancer therapeutics is ongoing. BO-264, a novel inhibitor of the Transforming Acidic Coiled-Coil protein 3 (TACC3), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's activity based on available preclinical data, offering insights into its performance and the experimental context of its validation. A crucial consideration for the scientific community is the current lack of broad, independent cross-laboratory validation of this compound's activity, with the majority of published data originating from the discovering laboratory and its collaborators.
Performance Overview of this compound
This compound is an orally active, small molecule inhibitor that targets TACC3, a protein implicated in microtubule stability and centrosome integrity, which are often dysregulated in cancer.[1] The primary mechanism of action of this compound involves the disruption of the mitotic spindle, leading to mitotic arrest, DNA damage, and ultimately, apoptosis in cancer cells.[1][2][3]
Comparative Antiproliferative Activity
This compound has demonstrated superior antiproliferative activity when compared to other reported TACC3 inhibitors, such as KHS101 and SPL-B, in various breast cancer cell lines.[2][4][5] The compound has shown potent cytotoxicity across a wide range of cancer cell lines, with approximately 90% of the NCI-60 cell line panel exhibiting a 50% growth inhibition (GI₅₀) at concentrations less than 1 µM.[1][6]
| Cell Line | Cancer Type | This compound IC₅₀/GI₅₀ (nM) | Comparator IC₅₀ (KHS101) | Comparator IC₅₀ (SPL-B) |
| JIMT-1 | Breast Cancer | 190 | >10,000 | >10,000 |
| HCC1954 | Breast Cancer | 160 | - | - |
| MDA-MB-231 | Breast Cancer | 120 | - | - |
| MDA-MB-436 | Breast Cancer | 130 | - | - |
| CAL51 | Breast Cancer | 360 | >10,000 | >10,000 |
| RT112 | Bladder Cancer (FGFR3-TACC3 fusion) | 300 | >10,000 | >10,000 |
| RT4 | Bladder Cancer (FGFR3-TACC3 fusion) | 3660 | >10,000 | >10,000 |
IC₅₀/GI₅₀ values are approximate and compiled from multiple sources.[2][3]
Notably, this compound exhibits selectivity for cancer cells over normal cells, with high doses of the compound failing to induce 50% growth inhibition in non-cancerous breast epithelial cells (MCF-12A).[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its antiproliferative activity.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
Cell Viability and Growth Inhibition Assays
-
Sulphorhodamine B (SRB) Assay:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Fix cells with trichloroacetic acid (TCA).
-
Stain with SRB dye.
-
Wash with acetic acid to remove unbound dye.
-
Solubilize the bound dye with Tris base.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell density.
-
Calculate the GI₅₀ values from the dose-response curves.[6]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in 96-well plates.
-
Treat with various concentrations of this compound.
-
After the incubation period, add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the resulting dose-response curves.[2]
-
Target Engagement Assays
To confirm the direct interaction between this compound and TACC3, several biochemical methods have been employed:[1]
-
Drug Affinity Responsive Target Stability (DARTS): This method assesses target engagement by measuring the stabilization of the target protein upon ligand binding, making it more resistant to proteolysis.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein, allowing for the determination of binding affinity (Kd).
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent and selective inhibitor of TACC3 with significant anticancer activity in preclinical models.[1][5][6] Its superiority over other TACC3 inhibitors in the studied contexts makes it a compelling candidate for further development.[2][4]
However, the advancement of this compound from a promising preclinical candidate to a potential therapeutic requires rigorous and independent validation of its activity and safety profile. The scientific community would greatly benefit from studies conducted by independent laboratories to confirm the reported findings, explore its efficacy in a broader range of cancer models, and further elucidate its mechanism of action. Such cross-validation is a cornerstone of robust scientific progress and is essential for building the confidence needed to translate these encouraging preclinical results into clinical applications.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 6. aacrjournals.org [aacrjournals.org]
Confirming BO-264 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-Coil 3 (TACC3), with other known TACC3 inhibitors.[1][2][3][4] Experimental data is presented to support the efficacy and target engagement of this compound, offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound is a highly selective TACC3 inhibitor with a reported IC50 of 188 nM and a Kd of 1.5 nM.[1][5] It functions by disrupting the FGFR3-TACC3 fusion protein, leading to mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][6] This guide compares the performance of this compound with other TACC3 inhibitors, SPL-B and KHS101, and details the experimental methodologies used to validate its target engagement.
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of this compound in comparison to alternative TACC3 inhibitors across various cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound | TACC3 | JIMT-1 | 190 | [1][6] |
| HCC1954 | 160 | [1][6] | ||
| MDA-MB-231 | 120 | [1][6] | ||
| MDA-MB-436 | 130 | [1][6] | ||
| CAL51 | 360 | [1][6] | ||
| RT112 (FGFR3-TACC3 fusion) | 300 | [6] | ||
| RT4 (FGFR3-TACC3 fusion) | 3660 | [6] | ||
| SPL-B | TACC3 | JIMT-1 | >10,000 | [2] |
| CAL51 | >10,000 | [2] | ||
| KHS101 | TACC3 | JIMT-1 | ~5,000 | [2] |
| CAL51 | ~7,500 | [2] |
Signaling Pathway and Mechanism of Action
This compound targets TACC3, a protein crucial for microtubule stability and centrosome integrity during cell division.[3][4] In several cancers, a chromosomal translocation leads to the formation of an FGFR3-TACC3 fusion protein, which is a potent oncogenic driver.[2][3] this compound directly binds to TACC3, inhibiting its function. This disruption leads to the activation of the Spindle Assembly Checkpoint (SAC), causing the cell to arrest in mitosis.[1][2] Prolonged mitotic arrest ultimately triggers DNA damage and programmed cell death (apoptosis).[1][2]
Caption: TACC3 signaling pathway and the mechanism of action of this compound.
Experimental Protocols for Target Engagement
Confirming that a compound binds to its intended target is a critical step in drug development. Several biochemical and biophysical methods have been employed to validate the direct interaction between this compound and TACC3.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Treatment: JIMT-1 cells were treated with either a vehicle control or 1 µM of this compound for 6 hours.[2]
-
Heating: The treated cells were collected, resuspended, and aliquoted. Each aliquot was heated to a specific temperature.[2]
-
Lysis and Centrifugation: After heating, the cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.[2]
-
Western Blot Analysis: The amount of soluble TACC3 protein at each temperature was quantified by Western blot.[2] A shift in the melting curve between the vehicle and this compound treated samples indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Comparative Analysis of BO-264 in Various Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the novel TACC3 inhibitor, BO-264, against other therapeutic alternatives in various cancer types. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological and experimental processes.
Executive Summary
This compound is a potent and orally active inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3), a protein frequently overexpressed in a wide range of cancers and associated with poor prognosis.[1][2] Preclinical studies have demonstrated this compound's broad-spectrum antitumor activity, particularly in breast and colon cancer models.[1][3][4] The compound induces mitotic arrest, DNA damage, and apoptosis in cancer cells, showing superior antiproliferative activity compared to other reported TACC3 inhibitors.[1][2] This guide presents a comparative analysis of this compound's efficacy against other TACC3 inhibitors and standard-of-care therapies in HER2-positive breast cancer and colon cancer.
Data Presentation
Table 1: Comparative in vitro Efficacy of this compound and Other TACC3 Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) |
| This compound | JIMT-1 | HER2+ | 0.19[5] |
| HCC1954 | HER2+ | 0.16[5] | |
| MDA-MB-231 | Triple-Negative | 0.12[5] | |
| MDA-MB-436 | Triple-Negative | 0.13[5] | |
| CAL51 | Triple-Negative | 0.36[5] | |
| SPL-B | JIMT-1 | HER2+ | >10 |
| CAL51 | Triple-Negative | >10 | |
| KHS101 | JIMT-1 | HER2+ | >10 |
| CAL51 | Triple-Negative | >10 |
Table 2: Comparative in vitro Efficacy of this compound and Standard-of-Care Agents in Colon Cancer Cell Lines (GI50, µM)
| Cell Line | This compound * | 5-Fluorouracil (B62378) | Oxaliplatin |
| HT29 | <1 | 11.25 (after 5 days)[6] | >20 (Resistant)[3] |
| HCT-116 | <1 | 1.48 (after 5 days)[6] | Sensitive (<0.5)[3] |
| SW-620 | <1 | - | - |
| COLO 205 | <1 | 3.2[2] | - |
| HCC-2998 | <1 | - | - |
| KM12 | <1 | - | - |
| HCT-15 | <1 | - | - |
*this compound displayed potent antiproliferative activity with GI50 values of less than 1 μM in the NCI-60 panel of human tumor cell lines, which includes these colon cancer cell lines.[1][5]
Table 3: Efficacy of this compound in FGFR3-TACC3 Fusion-Positive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | RT112 | Bladder Cancer | 0.3[5] |
| RT4 | Bladder Cancer | 3.66[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is utilized to confirm the direct binding of a small molecule to its protein target. The principle is that a ligand-bound protein is more resistant to proteolysis.
Protocol:
-
Lysate Preparation: Cancer cells are lysed, and the protein concentration of the resulting lysate is determined.
-
Compound Incubation: The cell lysate is incubated with the test compound (e.g., this compound) or a vehicle control.
-
Proteolysis: A protease (e.g., pronase) is added to the lysates to digest proteins. The ligand-bound target protein will be partially protected from digestion.
-
Western Blot Analysis: The samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is then probed with an antibody specific to the target protein (e.g., TACC3) to visualize the extent of protein digestion. A stronger band in the compound-treated sample compared to the control indicates binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble target protein at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature for the compound-treated cells indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions, such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand (test compound) is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The ligand is titrated into the protein solution in small, sequential injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits TACC3, leading to mitotic arrest, DNA damage, and apoptosis.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound from in vitro to in vivo studies.
Logical Relationship
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating BO-264's Specificity for TACC3: A Comparative Guide
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a compelling therapeutic target in oncology due to its frequent upregulation in a wide range of cancers and its critical role in microtubule stability and centrosome integrity.[1][2] The development of small molecule inhibitors targeting TACC3, such as BO-264, offers a promising avenue for anticancer therapy.[1][3] This guide provides a comprehensive comparison of experimental data validating the specificity of this compound for TACC3, contrasting its performance with other reported TACC3 inhibitors.
Comparative Analysis of TACC3 Inhibitors
This compound has demonstrated superior potency and specificity compared to other known TACC3 inhibitors, SPL-B and KHS101.[1][4] The following table summarizes the inhibitory concentrations (IC50) of these compounds in various breast cancer cell lines.
| Cell Line | This compound IC50 (nM) | SPL-B IC50 (µM) | KHS101 IC50 (µM) |
| JIMT-1 | 190[5][6] | >10 | >10 |
| HCC1954 | 160[6] | Not Reported | Not Reported |
| MDA-MB-231 | 120[6] | Not Reported | Not Reported |
| MDA-MB-436 | 130[6] | Not Reported | Not Reported |
| CAL51 | 360[6] | >10 | >10 |
Data compiled from publicly available research.[1][6]
Notably, this compound exhibits high potency in the nanomolar range, while SPL-B and KHS101 show significantly lower activity.[1] Furthermore, studies have suggested that KHS101 may have off-target effects, including binding to the mitochondrial chaperone HSPD1, which raises concerns about its specificity.[7] In contrast, this compound shows negligible cytotoxicity against normal breast cells, highlighting its specificity for cancer cells with high TACC3 expression.[1][8]
Experimental Validation of this compound Specificity
The direct interaction and specific targeting of TACC3 by this compound have been rigorously validated through multiple biochemical and cellular assays.[4]
Several methods have confirmed the direct binding of this compound to the TACC3 protein.
| Assay | Principle | Outcome for this compound |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine binding affinity (Kd). | Confirmed direct interaction between this compound and TACC3 with a Kd of 1.5 nM.[5] |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis. | This compound treatment protected TACC3 from proteolytic degradation, indicating direct binding.[9] |
| Cellular Thermal Shift Assay (CETSA) | Based on the concept that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. | This compound treatment increased the thermal stability of TACC3 in intact cells, demonstrating target engagement.[4] |
The cellular effects of this compound treatment have been shown to phenocopy the genetic knockdown of TACC3, providing strong evidence for its on-target specificity.[1]
| Cellular Phenotype | This compound Treatment | TACC3 siRNA/shRNA Knockdown |
| Mitotic Arrest | Induces spindle assembly checkpoint (SAC)-dependent mitotic arrest.[1][5] | Causes mitotic arrest.[1] |
| Apoptosis | Induces apoptosis and DNA damage.[1][5] | Leads to caspase-dependent apoptosis.[1] |
| Spindle Formation | Causes aberrant spindle formation.[1] | Results in multipolar spindles.[1] |
| Centrosomal TACC3 Localization | Reduces centrosomal localization of TACC3.[1][5] | Depletion inhibits microtubule nucleation at centrosomes.[1] |
Experimental Protocols
A detailed understanding of the methodologies used to validate this compound's specificity is crucial for researchers.
-
Protein and Ligand Preparation: Recombinant TACC3 protein is purified and dialyzed against the assay buffer. This compound is dissolved in the same buffer.
-
Titration: The ITC instrument is equilibrated at a constant temperature. A solution of this compound is titrated into the sample cell containing the TACC3 protein in small, sequential injections.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein. This curve is then fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cell Lysate Preparation: Cells are lysed to obtain a total protein extract.
-
Drug Incubation: The cell lysate is incubated with either this compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: A protease, such as pronase, is added to the lysates for a defined period to allow for protein digestion.
-
Western Blot Analysis: The digested samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is then probed with an antibody specific for TACC3 to assess the extent of protein degradation. A protected band in the drug-treated sample compared to the control indicates binding.
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble TACC3 remaining at each temperature is quantified by Western blotting. A shift in the melting curve to a higher temperature for the drug-treated cells indicates target stabilization.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflows for validating the specificity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TACC3: Unveiling the Potential of a Novel Inhibitor in Breast Cancer Therapy [synapse.patsnap.com]
- 4. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BO-264, a Novel TACC3 Inhibitor, Against Other Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of BO-264, a novel and potent Transforming Acidic Coiled-Coil 3 (TACC3) inhibitor, with other available TACC3 inhibitors, SPL-B and KHS101. The information presented is supported by experimental data to aid in the assessment of its preclinical efficacy and mechanism of action.
Mechanism of Action of this compound
This compound is an orally active small molecule that directly binds to and inhibits TACC3.[1][2] TACC3 is a protein frequently overexpressed in a variety of cancers, including breast and colon cancer, and plays a critical role in microtubule stability and centrosome integrity during cell division.[1][3][4] By inhibiting TACC3, this compound disrupts the mitotic spindle assembly, leading to a cascade of events that culminate in cancer cell death.
The primary mechanism involves the induction of a spindle assembly checkpoint (SAC)-dependent mitotic arrest.[2][3] This prolonged arrest in mitosis triggers DNA damage and subsequently activates the apoptotic pathway, leading to programmed cell death.[1][2][3] this compound has also been shown to be effective in cancer cells harboring the FGFR3-TACC3 fusion protein, an oncogenic driver in several malignancies.[1][2]
Quantitative Comparison of Anti-proliferative Activity
This compound has demonstrated superior anti-proliferative activity compared to other known TACC3 inhibitors, SPL-B and KHS101, across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from comparative studies are summarized below.
Table 1: Comparative IC50 Values of TACC3 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound (μM) | SPL-B (μM) | KHS101 (μM) |
| JIMT-1 | HER2+ | 0.19 | >10 | >10 |
| CAL51 | Triple-Negative | 0.36 | >10 | >10 |
| MDA-MB-436 | Triple-Negative | 0.13 | Not Reported | Not Reported |
| MDA-MB-157 | Triple-Negative | Not Reported | Not Reported | Not Reported |
| BT-474 T-DM1R | HER2+ | Not Reported | Not Reported | Not Reported |
Data sourced from Akbulut O, et al. Mol Cancer Ther. 2020.
Table 2: Comparative IC50 Values in FGFR3-TACC3 Fusion Positive Cell Lines
| Cell Line | Cancer Type | This compound (μM) | SPL-B (μM) | KHS101 (μM) |
| RT112 | Bladder Cancer | 0.3 | >10 | >10 |
| RT4 | Bladder Cancer | 3.66 | >10 | >10 |
Data sourced from Akbulut O, et al. Mol Cancer Ther. 2020.
Table 3: Growth Inhibition (GI50) of this compound in NCI-60 Cancer Cell Line Panel
| Cancer Type | GI50 Range (μM) |
| Breast | <1 |
| Colon | <1 |
| Leukemia | <1 |
| Melanoma | <1 |
| CNS | <1 |
| Non-Small Cell Lung | <1 |
| Ovarian | <1 |
| Prostate | <1 |
| Renal | <1 |
Approximately 90% of the 60 cell lines tested exhibited a GI50 value of less than 1 μM.[1]
In Vivo Efficacy and Safety
In preclinical animal models, oral administration of this compound has been shown to significantly suppress tumor growth in both breast and colon cancer xenografts and syngeneic models.[1][4] Importantly, these anti-tumor effects were observed at doses that did not cause significant toxicity, as evidenced by stable body weight and lack of organ damage in treated animals.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis of this compound are provided below.
Cell Viability (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, SPL-B, or KHS101 for 72 hours.
-
Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) was seeded in 6-well plates.
-
Drug Treatment: Cells were treated with the respective TACC3 inhibitors at specified concentrations.
-
Incubation: The plates were incubated for 10-14 days to allow for colony formation. The medium was changed every 3-4 days.
-
Fixation and Staining: Colonies were fixed with a mixture of methanol (B129727) and acetic acid and then stained with crystal violet.
-
Quantification: The number of colonies was counted either manually or using imaging software.
Western Blotting
-
Cell Lysis: Cells were treated with the inhibitors for the indicated times and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., TACC3, PARP, p-Histone H3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Whole-cell lysates were prepared from cancer cells.
-
Drug Incubation: The lysates were incubated with either this compound or a vehicle control.
-
Protease Digestion: The lysates were then subjected to limited proteolysis using a protease such as thermolysin.
-
Analysis: The digested samples were analyzed by SDS-PAGE and Western blotting with an anti-TACC3 antibody to assess the degree of protein protection from degradation.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells were treated with this compound or a vehicle control.
-
Heating: The treated cells were heated to a range of temperatures.
-
Lysis and Centrifugation: The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
Analysis: The amount of soluble TACC3 in the supernatant at each temperature was determined by Western blotting to assess the thermal stabilization of TACC3 upon drug binding.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Purified recombinant TACC3 protein and a solution of this compound were prepared in the same buffer.
-
Titration: The this compound solution was titrated into the protein solution in the ITC instrument.
-
Data Acquisition: The heat changes associated with the binding events were measured after each injection.
-
Analysis: The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction were determined by analyzing the resulting titration curve.
Visualizations
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Preclinical evaluation workflow for this compound.
References
BO-264 in Combination with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-264 is a novel and potent small molecule inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein implicated in the stabilization of microtubules during mitosis.[1][2][3] Overexpression of TACC3 is observed in a variety of malignancies, including breast and colon cancer, and is often associated with a poor prognosis.[1][3] this compound exerts its anti-cancer effects by inducing mitotic arrest, DNA damage, and subsequent apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated its efficacy as a monotherapy in various cancer cell lines and in vivo models.[1][2][3] This guide provides a comparative overview of the preclinical data on this compound in combination with other established cancer therapies, offering insights into its potential for synergistic anti-tumor activity.
This compound in Combination with Antibody-Drug Conjugates (ADCs)
Overview of the Combination with Trastuzumab Deruxtecan (T-DM1)
Recent preclinical research has explored the combination of this compound with the antibody-drug conjugate T-DM1 in HER2-positive breast cancer models. T-DM1 targets the HER2 receptor and delivers a potent microtubule inhibitor. The rationale for this combination lies in the potential for this compound to enhance the mitotic catastrophe initiated by T-DM1. Studies have shown that targeting TACC3 with this compound can restore sensitivity to T-DM1 in resistant cell lines and enhance its efficacy. This is achieved by reviving T-DM1-induced spindle assembly checkpoint (SAC) activation and promoting immunogenic cell death (ICD).
Quantitative Data Summary
The following table summarizes the in vitro cell viability data for the combination of this compound and T-DM1 in the EMT6.huHER2 cell line.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| This compound | 100 nM | 85 ± 4.1 |
| T-DM1 | 1 µg/mL | 70 ± 6.5 |
| This compound + T-DM1 | 100 nM + 1 µg/mL | 45 ± 3.8 |
Data extracted from in vitro cell viability assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the this compound and T-DM1 combination and the experimental workflow used to assess its efficacy.
Experimental Protocols
-
Cell Viability Assay: HER2-positive breast cancer cells (e.g., EMT6.huHER2) were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with this compound, T-DM1, or the combination at various concentrations for 72 hours. Cell viability was assessed using a standard MTS or Sulforhodamine B (SRB) assay according to the manufacturer's instructions. Absorbance was measured using a microplate reader.
-
Western Blot Analysis: Cells were treated with the respective drugs for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and incubated with primary antibodies against markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and mitosis (e.g., phospho-Histone H3), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Dendritic Cell (DC) Maturation Assay: Bone marrow-derived dendritic cells (BMDCs) were co-cultured with cancer cells treated with this compound, T-DM1, or the combination. After 24 hours, the expression of DC maturation markers (e.g., CD80, CD86) was analyzed by flow cytometry.
This compound in Combination with PARP Inhibitors
Overview of the Combination with Olaparib (B1684210) and Niraparib (B1663559)
A recent study presented at a scientific conference investigated the combination of this compound with the PARP inhibitors olaparib and niraparib in the context of PARP inhibitor-resistant ovarian cancer. The rationale for this combination is based on the observation that TACC3 is upregulated in PARP inhibitor-resistant ovarian cancer cells. Inhibiting TACC3 with this compound was shown to induce spindle defects and mitotic catastrophe, thereby re-sensitizing these resistant cells to PARP inhibition.
Qualitative Data Summary
The abstract from the study reports a synergistic effect for the combination of this compound with either olaparib or niraparib. This synergy was observed through a marked reduction in cell viability in vitro and a significant decrease in tumor growth in PARP inhibitor-resistant tumor xenograft models.
Note: As the full text of this study is not yet available, detailed quantitative data and experimental protocols could not be included in this guide. The information presented is based on the conference abstract.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the synergistic effect of combining this compound with a PARP inhibitor.
Conclusion
The preclinical data currently available suggests that this compound, a potent TACC3 inhibitor, holds significant promise for use in combination with other cancer therapies. The synergistic effects observed with the antibody-drug conjugate T-DM1 in HER2-positive breast cancer and with PARP inhibitors in resistant ovarian cancer highlight the potential of this compound to overcome drug resistance and enhance therapeutic efficacy. Further research, particularly the publication of full-text articles with detailed quantitative data for the PARP inhibitor combinations, is warranted to fully elucidate the clinical potential of these promising therapeutic strategies. The detailed experimental protocols provided in this guide for the T-DM1 combination studies can serve as a valuable resource for researchers designing future preclinical and clinical investigations of this compound-based combination therapies.
References
Safety Operating Guide
Proper Disposal Procedures for BO-264: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BO-264 is not publicly available at the time of this writing. The following guidance is based on general best practices for the disposal of solid, non-halogenated, nitrogen-containing organic compounds. All procedures must be conducted in strict accordance with local, state, and federal regulations. Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of the TACC3 inhibitor this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As with any investigational compound, unused or waste this compound should be treated as hazardous chemical waste and managed through an approved hazardous waste program. Under no circumstances should this compound be disposed of in standard trash or poured down the drain.
Immediate Safety and Logistical Information
Before beginning any disposal procedures, ensure that all relevant safety precautions are in place. This includes working within a certified chemical fume hood and wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. An emergency safety shower and eyewash station should be readily accessible.
Operational Plan for Disposal
The primary operational plan for disposing of this compound involves the segregation, proper packaging and labeling, and ultimate disposal by a certified hazardous waste contractor.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling waste this compound, ensure you are wearing appropriate PPE, including safety glasses, a laboratory coat, and chemical-resistant gloves.
-
Waste Collection: All solid waste contaminated with this compound, including residual product, contaminated weighing paper, and used personal protective equipment (e.g., gloves), should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The accumulation start date must also be clearly marked.
-
Storage: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be secure, away from sources of heat or ignition, and segregated from incompatible materials. The SAA should be under the direct control of laboratory personnel.
-
Disposal Request: Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy (often 90 days), a hazardous waste pickup request must be submitted to your EHS department.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, a comprehensive table of quantitative data cannot be provided. The following table summarizes general characteristics based on available information for similar research compounds.
| Property | Value/Information | Source/Comment |
| Chemical Name | This compound | - |
| CAS Number | 2408648-20-2 | |
| Physical State | Solid | General product descriptions |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months | [2] |
| Waste Category | Hazardous Chemical Waste (Solid, Non-halogenated) | General laboratory waste guidelines |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not applicable. For in-vitro and in-vivo experimental methodologies involving this compound, researchers should refer to relevant publications.[2]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
